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  • Product: 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile
  • CAS: 1017446-29-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Executive Summary In the landscape of modern drug discovery, nitrogen-containing heterocycles remain the cornerstone of small-molecule therapeutics. Specifically, 5-oxopyrrolidine derivatives are recognized as highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, nitrogen-containing heterocycles remain the cornerstone of small-molecule therapeutics. Specifically, 5-oxopyrrolidine derivatives are recognized as highly versatile scaffolds in the development of novel anticancer and antimicrobial agents, particularly those targeting multidrug-resistant pathogens[1].

This technical guide provides an in-depth analysis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5), a highly functionalized lactam building block[2]. By combining a rigid pyrrolidone core, a lipophilic N-isopropyl substituent, and a chemically orthogonal nitrile group, this molecule offers an ideal starting point for fragment-based drug design and complex active pharmaceutical ingredient (API) synthesis. It is actively cataloged for advanced R&D applications, underscoring its utility in modern synthetic workflows[3].

Structural Significance & Causality in Drug Design

The architectural logic of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is defined by three distinct functional domains, each serving a specific mechanistic purpose in medicinal chemistry:

  • The Lactam Core (5-Oxopyrrolidine): The cyclic amide provides exceptional metabolic stability compared to linear amides. It acts as a rigid, low-energy conformational scaffold that mimics peptide bonds, allowing it to serve as a high-affinity hydrogen bond acceptor in protein binding pockets.

  • The N-Isopropyl Substituent: The addition of the bulky, branched propan-2-yl group at the N1 position introduces critical steric shielding. This prevents unwanted N-oxidation by cytochrome P450 enzymes and increases the overall lipophilicity (LogP) of the molecule, which is a key driver for cellular membrane permeability and blood-brain barrier (BBB) penetration.

  • The C3-Carbonitrile (-C≡N): The nitrile group is strongly electron-withdrawing, modulating the pKa of the adjacent ring protons. More importantly, it acts as a synthetic handle. It can be selectively transformed into primary amines, carboxylic acids, or tetrazole bioisosteres without disrupting the stability of the lactam ring.

Physicochemical Profiling

Understanding the quantitative physical properties of this intermediate is critical for predicting its behavior in both synthetic reactions and biological assays. The data below highlights its strict adherence to Lipinski's Rule of Five.

Table 1: Physicochemical and Structural Properties
PropertyQuantitative ValueImplication for Drug Design
Molecular Formula C8H12N2OEfficient low-molecular-weight scaffold.
Molecular Weight 152.19 g/mol Highly favorable for oral bioavailability.
CAS Number 1017446-29-5Standardized identifier for R&D sourcing[2].
Topological Polar Surface Area ~44.1 ŲOptimal for membrane permeability and CNS targeting.
Hydrogen Bond Donors 0Prevents non-specific intermolecular aggregation.
Hydrogen Bond Acceptors 2Enables targeted binding via the lactam and nitrile.
Rotatable Bonds 1High rigidity, reducing entropic penalty upon binding.

Logical Derivatization Pathways

The true value of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile lies in its orthogonal reactivity. The diagram below illustrates the primary synthetic pathways utilized to derivatize the core structure into functional pharmacophores.

SyntheticPathways Core 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile Amine Primary Amine (via Hydrogenation) Core->Amine H2, Pd/C, NH3/MeOH Acid Carboxylic Acid (via Acidic Hydrolysis) Core->Acid 6M HCl, Reflux Tetrazole Tetrazole Bioisostere (via Azide Cycloaddition) Core->Tetrazole NaN3, NH4Cl, DMF

Fig 1: Synthetic derivatization pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. They incorporate intrinsic causality—explaining why specific reagents are chosen—and in-process controls (IPCs) to verify success before proceeding.

Protocol 1: Chemoselective Nitrile Reduction to Primary Amine

Objective: Reduce the C3-carbonitrile to a primary aminomethyl group without disturbing the C5-lactam carbonyl. Causality & Logic: Nitrile reduction frequently suffers from over-alkylation, yielding secondary or tertiary amines due to the condensation of the newly formed primary amine with the intermediate imine. To prevent this, the reaction is conducted in an excess of methanolic ammonia ( NH3​ ), which shifts the equilibrium away from secondary amine formation. Palladium on carbon (Pd/C) is selected over strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) because LiAlH4​ would aggressively reduce the lactam carbonyl, destroying the pyrrolidone scaffold.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, high-pressure hydrogenation reactor, dissolve 10 mmol of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in 50 mL of 7N NH3​ in Methanol.

  • Catalyst Addition: Carefully add 10% w/w Pd/C (150 mg). Safety note: Pd/C is highly pyrophoric; add under a steady stream of inert Argon gas.

  • Purging: Seal the reactor and purge three times with Nitrogen gas, followed by three purges with Hydrogen gas to ensure a completely oxygen-free environment.

  • Reaction: Pressurize the vessel to 50 psi with H2​ and stir vigorously at 25 °C for 12–16 hours.

  • Self-Validating IPC: Withdraw a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via IR spectroscopy. The reaction is deemed complete only when the sharp C≡N stretch at ~2240 cm−1 is entirely absent. If the peak persists, re-pressurize and continue stirring.

  • Workup: Filter the reaction mixture through a compacted pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol 2: Analytical Validation Standard (NMR & LC-MS)

Objective: Confirm the structural fidelity and purity of the procured or synthesized 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile. Causality & Logic: The N-isopropyl group and the lactam core have distinct, predictable electronic signatures that must be verified to ensure no ring-opening has occurred during storage or prior synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • 1 H NMR Acquisition (400 MHz):

    • Validation Check 1: Confirm the presence of the diagnostic isopropyl methyl doublet at ~1.15 ppm (6H, J = 6.8 Hz).

    • Validation Check 2: Confirm the highly deshielded isopropyl methine septet at ~4.1 ppm (1H), shifted downfield due to the adjacent lactam nitrogen.

    • Validation Check 3: Ensure the pyrrolidine ring protons (C2, C3, C4) present as complex multiplets between 2.5 and 3.8 ppm, reflecting the rigid stereocenter at C3.

  • LC-MS Analysis: Run the sample on a standard C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). The compound must elute as a single sharp peak (indicating >95% purity) with a predominant [M+H]+ ion at m/z 153.2.

Sources

Exploratory

1H and 13C NMR spectroscopy data for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Elucidation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Executive Summary 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5) is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectroscopic Elucidation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Executive Summary

5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Pyrrolidin-2-one (lactam) derivatives serve as core pharmacophores in a wide array of therapeutics, ranging from nootropic racetams to novel ferroptosis inhibitors and RORγ modulators[1][2].

The structural elucidation of this specific compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating analytical challenge. The presence of a stereocenter at the C3 position breaks the molecule's plane of symmetry, rendering the adjacent methylene protons diastereotopic. This guide provides a comprehensive, causality-driven framework for the 1 H and 13 C NMR characterization of this compound, establishing a self-validating protocol for researchers and drug development professionals.

Molecular Architecture & Spin System Causality

To accurately interpret the NMR spectra, one must first deconstruct the molecule into its fundamental spin systems and understand the electronic environment dictating the chemical shifts:

  • The N-Isopropyl Lactam Core : The nitrogen atom (N1) is part of an amide (lactam) system. The lone pair on the nitrogen is delocalized into the C5 carbonyl group (C=O). This resonance reduces the basicity of the nitrogen but creates a strong electron-withdrawing effect that heavily deshields the alpha protons—specifically the C2 methylene protons and the isopropyl methine proton[3][4].

  • The C3 Stereocenter & Diastereotopicity : The attachment of the electron-withdrawing carbonitrile (-C≡N) group at C3 creates a chiral center. Because of this localized asymmetry, the two protons on the C2 carbon (and the two protons on the C4 carbon) are in chemically distinct magnetic environments. They are diastereotopic . Instead of a simple triplet or doublet, these protons will couple with each other (geminal coupling, 2J≈15−17 Hz) and with the C3 proton (vicinal coupling, 3J ), resulting in complex multiplet patterns (ABX spin systems).

  • The Nitrile Anisotropy : The sp-hybridized nitrile group possesses a strong diamagnetic anisotropic cylinder. Protons located in the deshielding cone of the -C≡N group (such as the C3 methine proton) will experience a downfield shift.

Spectroscopic Profiling & Data Presentation

The following tables synthesize the expected quantitative NMR data based on structural analogs and established pyrrolidone chemical shift principles[3].

Table 1: 1 H NMR Spectroscopic Assignments (400 MHz, CDCl 3​ )
PositionPredicted Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
Isopropyl CH 3​ 1.15 – 1.35Doublet (d)6H 3J≈6.5 Shielded alkyl environment; split by the adjacent isopropyl methine proton.
C4-H 2​ 2.60 – 2.85Multiplet (m)2H 2J≈16 , 3J≈6−8 Deshielded by the adjacent C5 carbonyl. Complex splitting due to diastereotopicity and coupling to C3-H.
C3-H 3.20 – 3.50Multiplet (m)1HComplexDeshielded by the alpha-nitrile group; couples with four distinct adjacent protons (C2 and C4).
C2-H 2​ 3.60 – 3.90Multiplet (m)2H 2J≈10 , 3J≈6−8 Strongly deshielded by the adjacent lactam nitrogen. Diastereotopic ABX system.
Isopropyl CH 4.00 – 4.20Septet (sep)1H 3J≈6.5 Heavily deshielded by the amide nitrogen; split by six equivalent methyl protons.
Table 2: 13 C NMR Spectroscopic Assignments (100 MHz, CDCl 3​ )
PositionPredicted Shift (δ, ppm)TypeAssignment Causality
Isopropyl CH 3​ 19.0 – 21.0CH 3​ Standard alkyl methyl carbons.
C3 25.0 – 28.0CHAlpha to the electron-withdrawing nitrile group.
C4 35.0 – 38.0CH 2​ Alpha to the lactam carbonyl (C5).
Isopropyl CH 42.0 – 45.0CHAlpha to the lactam nitrogen.
C2 47.0 – 50.0CH 2​ Alpha to the lactam nitrogen; typically further downfield than the isopropyl CH due to ring strain and proximity to C3.
Nitrile (-C≡N) 118.0 – 120.0C q​ sp-hybridized quaternary carbon.
C5 (C=O) 170.0 – 173.0C q​ Amide carbonyl; highly deshielded by oxygen electronegativity and nitrogen resonance.

Experimental Protocols for Unambiguous Assignment

To ensure scientific integrity and trustworthiness, the structural elucidation must follow a self-validating workflow. Relying solely on 1D NMR is insufficient due to the overlapping multiplets of the diastereotopic protons.

Step-by-Step Methodology
  • Sample Preparation :

    • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Calibration :

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Lock the deuterium signal of the CDCl 3​ solvent.

    • Shim the magnetic field (Z1–Z5 gradients) until the TMS signal line-width at half-height is <1 Hz.

  • 1D Acquisition :

    • 1 H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds. Apply a 30° pulse angle to ensure accurate integration.

    • 13 C NMR : Acquire 1024–2048 scans at 100/150 MHz using broadband proton decoupling (e.g., WALTZ-16 sequence). Set D1 to 2.0 seconds.

  • 2D NMR Self-Validation Workflow :

    • COSY (Correlation Spectroscopy) : Use to map 3J H-H connectivities. This will confirm the isolated spin system of the isopropyl group (CH to CH 3​ ) and the continuous ring spin system (C2-H 2​ ↔ C3-H ↔ C4-H 2​ ).

    • HSQC (Heteronuclear Single Quantum Coherence) : Crucial for resolving diastereotopicity. HSQC will show two distinct proton signals (e.g., at δ 3.65 and δ 3.85) correlating to a single carbon signal (C2 at ~48 ppm), definitively proving they are geminal protons on the same carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Used to stitch the molecule together via 2J and 3J C-H couplings. The C2 and C4 protons will both show strong HMBC cross-peaks to the C5 carbonyl (~172 ppm), while the C3 proton will correlate to the nitrile carbon (~119 ppm).

Visualizations

Workflow Diagram

The following diagram illustrates the logical progression of the NMR acquisition and data processing pipeline.

NMR_Workflow S1 Sample Preparation (15-20 mg in CDCl3 + TMS) S2 1D Acquisition (1H: 400 MHz, 13C: 100 MHz) S1->S2 S3 2D Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Data Processing (Fourier Transform, Phase Correction) S3->S4 S5 Structural Elucidation (Spin System & Diastereotopic Assignment) S4->S5

Caption: Sequential workflow for the NMR acquisition and structural elucidation of pyrrolidone derivatives.

Spin System & Connectivity Map

The diagram below maps the critical 2D NMR correlations required to unambiguously verify the molecular skeleton of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Connectivity C2 C2 (CH2) C3 C3 (CH) C2->C3 COSY (1H-1H) C5 C5 (C=O) C2->C5 HMBC (1H-13C) C4 C4 (CH2) C3->C4 COSY (1H-1H) CN CN C3->CN HMBC (1H-13C) C4->C5 HMBC (1H-13C) N1 N1 iPr_CH iPr (CH) iPr_CH->C2 HMBC (1H-13C) iPr_CH->C5 HMBC (1H-13C) iPr_CH3 iPr (CH3) iPr_CH->iPr_CH3 COSY (1H-1H)

Caption: Key COSY (dashed blue) and HMBC (solid black) correlations for structural validation.

References

  • Arabian Journal of Chemistry. "New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations.
  • Google Patents. "WO2016179460A1 - Tricyclic sulfones as rorϒ modulators.
  • Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides.
  • ACS Omega. "Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

Sources

Foundational

Mechanism of action of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile derivatives

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivatives Abstract The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, kn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivatives

Abstract

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous biologically active compounds.[1] This technical guide provides a prospective analysis of the potential mechanisms of action for a specific, under-investigated class of these compounds: 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile derivatives. While direct experimental data for this specific molecular series is limited, this document synthesizes the wealth of information available for structurally related pyrrolidine and 5-oxopyrrolidine derivatives to propose plausible biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation and elucidation of the therapeutic potential of these promising molecules. We will explore potential activities ranging from metabolic enzyme inhibition to anticancer and antimicrobial effects, providing detailed experimental protocols to validate these hypotheses.

Introduction: The 5-Oxopyrrolidine Core and the Promise of the Nitrile Moiety

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic drugs.[2] Its prevalence in biologically active molecules stems from its favorable physicochemical properties, including enhanced aqueous solubility and the ability of its nitrogen atom to act as a hydrogen bond donor or acceptor.[2] The 5-oxopyrrolidine (or pyroglutamic acid) scaffold, a lactam derivative of glutamic acid, has demonstrated a remarkable spectrum of pharmacological activities, including nootropic, anticonvulsant, anticancer, and antimicrobial effects.[1]

The subject of this guide, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, introduces two key structural features to the 5-oxopyrrolidine core: an isopropyl group at the 1-position and a nitrile group at the 3-position. The nitrile (-C≡N) group is a particularly interesting functional group in medicinal chemistry. It is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. In some contexts, the nitrile group can form reversible covalent bonds with serine residues in enzyme active sites, a mechanism observed in dipeptidyl peptidase-4 (DPP-4) inhibitors.[2]

Given the established bioactivity of the 5-oxopyrrolidine scaffold and the unique properties of the nitrile group, we can hypothesize several potential mechanisms of action for its derivatives. This guide will explore these possibilities in detail.

Potential Mechanism I: Inhibition of Metabolic Enzymes

A significant body of research points to the potential of pyrrolidine derivatives as inhibitors of key metabolic enzymes, particularly those involved in carbohydrate metabolism. This makes them attractive candidates for the development of antidiabetic agents.[3][4][5]

Targeted Enzymes and Rationale
  • α-Amylase and α-Glucosidase: These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in type-2 diabetes.[3]

  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Several marketed DPP-4 inhibitors feature a nitrile group that interacts with the enzyme's active site.[2]

Evidence from Structurally Related Compounds

Several studies have demonstrated the efficacy of pyrrolidine derivatives as inhibitors of these enzymes.

Compound ClassTarget Enzyme(s)Reported IC50 ValuesReference
Pyrrolidine-2-carbonitrile derivativesα-Amylase9.36 to 21.54 µg/mL[4][5]
α-Glucosidase13.32 to 46.14 µg/mL[4][5]
DPP-IV22.87 to 42.12 µg/mL[4][5]
Pyrrolidine derivativesα-Amylase36.32 µg/mL (for compound 3a)[3]
α-Glucosidase27.51 µg/mL (for compound 3f)[3]
Proposed Interaction of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivatives

The presence of the nitrile group in the 3-position of the pyrrolidine ring is a strong indicator of potential inhibitory activity against enzymes like DPP-4, where this group can form a reversible covalent bond with a catalytic serine residue. The isopropyl group at the 1-position and other potential substitutions on the pyrrolidine ring would likely influence the compound's binding affinity and selectivity for the target enzyme's active site.

DPP-4 Inhibition Pathway 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivative 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivative DPP-4 Enzyme DPP-4 Enzyme 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivative->DPP-4 Enzyme Inhibits Active GLP-1 Active GLP-1 DPP-4 Enzyme->Active GLP-1 Inactivates Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Active GLP-1->Glucagon Secretion Decreases Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Decreases Glucagon Secretion->Blood Glucose Increases Enzyme Inhibition Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound Synthesis Compound Synthesis Primary Enzyme Screening Primary Enzyme Screening Compound Synthesis->Primary Enzyme Screening IC50 Determination IC50 Determination Primary Enzyme Screening->IC50 Determination Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Cellular Glucose Uptake Cellular Glucose Uptake Kinetic Studies->Cellular Glucose Uptake Incretin Release Assay Incretin Release Assay Kinetic Studies->Incretin Release Assay Oral Glucose Tolerance Test Oral Glucose Tolerance Test Cellular Glucose Uptake->Oral Glucose Tolerance Test Incretin Release Assay->Oral Glucose Tolerance Test

Caption: Experimental workflow for enzyme inhibition validation.

  • Preparation of Reagents:

    • α-Amylase solution (0.5 mg/mL in 20 mM sodium phosphate buffer, pH 6.9 with 6 mM NaCl).

    • Starch solution (1% w/v in the same buffer).

    • Dinitrosalicylic acid (DNSA) color reagent.

    • Test compounds (derivatives) at various concentrations.

  • Assay Procedure:

    • Pre-incubate 250 µL of the test compound with 250 µL of the α-amylase solution at 37°C for 10 minutes.

    • Add 250 µL of the starch solution to initiate the reaction and incubate for a further 20 minutes at 37°C.

    • Stop the reaction by adding 500 µL of DNSA reagent.

    • Heat the mixture in a boiling water bath for 5 minutes.

    • Cool to room temperature and dilute with 5 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

  • Preparation of Reagents:

    • Human recombinant DPP-4 enzyme.

    • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide).

    • Assay buffer (e.g., Tris-HCl, pH 8.0).

    • Test compounds at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compound, DPP-4 enzyme, and assay buffer.

    • Pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding the DPP-4 substrate.

    • Monitor the increase in absorbance at 405 nm over time.

  • Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to derive the IC50 value.

Potential Mechanism II: Anticancer Activity

The 5-oxopyrrolidine scaffold is present in several compounds with demonstrated anticancer activity. [6][7][8][9][10][11]The mechanism of action for these compounds can be diverse, ranging from the inhibition of protein kinases to the disruption of cellular metabolic pathways.

Potential Molecular Targets in Cancer
  • Protein Kinases: These enzymes are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Many successful cancer therapies are kinase inhibitors.

  • Tubulin: A key component of the cytoskeleton, tubulin is a target for drugs that disrupt mitosis in rapidly dividing cancer cells.

  • Cellular Metabolism: Cancer cells often exhibit altered metabolic pathways (the Warburg effect). Targeting these pathways is an emerging therapeutic strategy.

Evidence from Structurally Related Compounds

Derivatives of 5-oxopyrrolidine have shown promising activity against various cancer cell lines.

Compound ClassCancer Cell Line(s)Observed EffectReference
1-(4-acetamidophenyl)-5-oxopyrrolidine derivativesA549 (lung adenocarcinoma)Potent anticancer activity[6][8][9]
5-Oxopyrrolidine-3-carbohydrazidesIGR39 (melanoma), MDA-MB-231 (triple-negative breast cancer), Panc-1 (pancreatic carcinoma)Cytotoxicity and inhibition of cell migration[10][11]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesA549 (lung cancer)Anticancer activity[7]
Proposed Anticancer Mechanism

The planar nature of the pyrrolidine ring and the potential for diverse substitutions allow these compounds to fit into the ATP-binding pocket of various protein kinases. Molecular docking studies on related compounds suggest that they may act as multi-kinase inhibitors. [11]

Anticancer Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates RTK RTK Signaling Cascade (e.g., MAPK, PI3K/Akt) Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK->Signaling Cascade (e.g., MAPK, PI3K/Akt) Phosphorylates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK, PI3K/Akt)->Transcription Factors Activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Promotes 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivative 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivative 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Derivative->Signaling Cascade (e.g., MAPK, PI3K/Akt) Inhibits

Caption: Potential inhibition of pro-survival signaling pathways.

Experimental Validation Workflow
  • Cell Culture: Culture relevant cancer cell lines (e.g., A549, MDA-MB-231) in appropriate media.

  • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. [1]4. Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO). [1]5. Absorbance Measurement: Measure the absorbance at 570 nm to determine cell viability. [1]6. Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.

Potential Mechanism III: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. [12]5-Oxopyrrolidine derivatives have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs. [6][7][8][9][12]

Potential Bacterial and Fungal Targets

The specific molecular targets for the antimicrobial activity of these compounds are not yet fully elucidated but may involve:

  • Cell wall synthesis: Inhibition of enzymes involved in peptidoglycan synthesis.

  • Protein synthesis: Interference with ribosomal function.

  • DNA replication and repair: Inhibition of enzymes such as DNA gyrase or topoisomerase.

  • Biofilm formation: Disruption of the extracellular matrix that protects bacterial communities. [12]

Evidence from Structurally Related Compounds
Compound ClassPathogen(s)Observed EffectReference
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesStaphylococcus aureus, Escherichia coliStrong inhibition, disruption of biofilms[12]
1-(4-acetamidophenyl)-5-oxopyrrolidine derivativesMultidrug-resistant Staphylococcus aureusSelective antimicrobial activity[6][8][9]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesGram-positive pathogens (S. aureus, E. faecalis, C. difficile), drug-resistant fungi (C. auris, A. fumigatus)Structure-dependent antimicrobial activity[7]
Experimental Validation Workflow
  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO).

  • Microdilution: Prepare two-fold serial dilutions of the compounds in a 96-well plate containing cation-adjusted Mueller-Hinton broth. [1]3. Inoculation: Inoculate each well with a standardized bacterial or fungal suspension. [1]4. Incubation: Incubate the plates at 37°C for 18-24 hours. [1]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. [1]

Conclusion and Future Directions

The 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive research on structurally related compounds, derivatives of this molecule are likely to exhibit a range of biological activities, with the most promising avenues for investigation being in the areas of metabolic disease, oncology, and infectious diseases.

The presence of the nitrile group strongly suggests that enzyme inhibition, potentially through covalent modification of active site residues, is a key mechanism to explore. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of derivatives to establish clear structure-activity relationships (SAR) for each of the proposed biological targets. Advanced studies, including X-ray crystallography of ligand-enzyme complexes and in vivo efficacy studies in relevant disease models, will be crucial for the further development of any lead compounds identified.

References

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC. (URL: [Link])

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. (URL: [Link])

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro - Semantic Scholar. (URL: [Link])

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (URL: [Link])

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (URL: [Link])

  • Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed. (URL: [Link])

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchGate. (URL: [Link])

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups. (URL: [Link])

  • Pyrrolidine‐2‐carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α‐Amylase, α‐Glucosidase, - Ovid. (URL: [Link])

  • Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. (URL: [Link])

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC. (URL: [Link])

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. (URL: [Link])

  • 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile | 1017446-29-5 | C8H12N2O | Appchem. (URL: [Link])

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. (URL: [Link])

  • Studies on pyrrolidinones. Synthesis of 5-(5-oxo-2-pyrrolidinyl)-1,3,5-oxadiazole-2-thione derivatives - ResearchGate. (URL: [Link])

Sources

Exploratory

Preclinical Pharmacokinetics and Toxicity Profiling of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Executive Summary In the landscape of preclinical drug development, the transition from a synthesized building block to a viable lead candidate is governed by its pharmacokinetic (PK) and toxicological behavior. 5-Oxo-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the transition from a synthesized building block to a viable lead candidate is governed by its pharmacokinetic (PK) and toxicological behavior. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (commonly referred to as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile) is a highly functionalized synthetic scaffold. The pyrrolidone core is a privileged structure frequently utilized in CNS-active agents (e.g., racetams) and specific enzyme inhibitors.

As a Senior Application Scientist, I approach the evaluation of this compound not just as a static chemical, but as a dynamic entity interacting with biological systems. This whitepaper details the structural causality behind its ADME profile, outlines self-validating experimental workflows for its evaluation, and establishes its baseline toxicity profile.

Structural Causality & Physicochemical Profiling

Before initiating in vitro or in vivo studies, it is critical to evaluate the structural determinants that will dictate the compound's behavior in biological matrices. Every functional group on this molecule serves a specific pharmacokinetic purpose—and presents a specific liability.

  • Lactam Core (5-Oxopyrrolidine): Confers metabolic stability against plasma amidases while maintaining a favorable polar surface area (PSA). It ensures the molecule remains rigid, reducing the entropic penalty upon target binding.

  • N-Isopropyl Group: Drives passive membrane permeability by increasing the partition coefficient (LogP). However, from a metabolic standpoint, the tertiary carbon of the isopropyl group is a classic "soft spot" highly susceptible to CYP450-mediated aliphatic hydroxylation.

  • C3-Carbonitrile Group: Acts as a strong, compact hydrogen bond acceptor. Unlike esters, nitriles are generally stable in vivo against hydrolysis, providing an electronegative vector that avoids steric clashes in deep binding pockets.

Table 1: Physicochemical & Predicted ADME Parameters
ParameterValue / PredictionPharmacokinetic Implication
Molecular Weight 152.19 g/mol Highly favorable for oral absorption (Lipinski compliant).
Calculated LogP ~0.8 - 1.2Balanced lipophilicity; supports both aqueous solubility and membrane permeability.
Topological PSA ~52.0 ŲExcellent probability for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors/Acceptors 0 / 3Low desolvation energy required for lipid bilayer transit.
Primary Clearance Route Hepatic (Phase I)Requires rigorous microsomal stability screening.

Pharmacokinetic (PK) Profile & Metabolic Pathways

Based on the physicochemical data, the compound is predicted to exhibit rapid transcellular absorption. Its uncharged nature at physiological pH and lipophilic N-isopropyl substitution suggest a high volume of distribution (Vd), with significant tissue penetration.

Metabolic Causality: The primary clearance mechanism is hepatic oxidation. CYP3A4 and CYP2D6 are the most likely candidates to attack the sterically accessible isopropyl group. The carbonitrile group is generally resilient, but the lactam ring can undergo minor hydrolysis via hydrolases to form an inactive, highly polar carboxylic acid derivative.

MetabolicPathway Parent 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile CYP CYP3A4 / CYP2D6 Aliphatic Hydroxylation Parent->CYP Phase I Oxidation Hydrolase Lactamases Ring Opening Parent->Hydrolase Phase I Hydrolysis M1 Hydroxy-isopropyl Metabolite (Active/Inactive) CYP->M1 Major Pathway M3 N-Dealkylation (5-Oxopyrrolidine-3-carbonitrile) CYP->M3 Minor Pathway M2 Ring-Opened Carboxylic Acid (Inactive) Hydrolase->M2 Minor Pathway

Fig 1: Predicted Phase I metabolic pathways and primary biotransformation routes.

Toxicity Profile

Evaluating the toxicity of novel cyano-pyrrolidones requires assessing both the intact molecule and potential reactive intermediates. Based on GHS classifications for structurally analogous compounds (e.g., 1-Benzylpyrrolidine-3-carbonitrile)[1], we can establish a reliable toxicological baseline.

  • Hepatotoxicity & Reactive Metabolites: While aliphatic nitriles can theoretically release cyanide via CYP450-mediated α-hydroxylation, the cyano group in this compound is attached to a secondary carbon within a rigid ring. This significantly sterically hinders α-hydroxylation, reducing the risk of cyanide-induced hepatotoxicity to negligible levels.

  • Neurotoxicity: Given the pyrrolidone core, high-dose exposure may induce CNS overstimulation, a known class effect of lipophilic lactams.

Table 2: Acute Toxicity & Hazard Classifications (Analog-Based)
Toxicity EndpointGHS ClassificationClinical / Handling Implication
Acute Oral Toxicity Category 4[1]Harmful if swallowed; establish strict NOAEL in rodent models.
Acute Dermal Toxicity Category 4[1]Harmful in contact with skin; mandates PPE during formulation.
Skin Corrosion/Irritation Category 2[1]Causes skin irritation; avoid prolonged topical exposure.
Serious Eye Damage Category 2[1]Causes serious eye irritation; requires immediate flushing protocols.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure scientific integrity, the following workflows are designed as self-validating systems . This means incorporating parallel controls that independently verify the assay's operational success before the test compound's data is analyzed.

Protocol A: In Vitro Microsomal Stability Assay

Causality: We utilize Human Liver Microsomes (HLMs) to predict hepatic clearance. To prevent false-positive stability assignments (e.g., assuming our compound is stable when the microsomes are actually degraded), we co-incubate with known high-clearance substrates.

  • Preparation: Thaw HLMs on ice. Prepare a 1 mM stock of the test compound in DMSO (ensure final assay DMSO is <0.1% to prevent CYP inhibition).

  • Incubation: Mix 0.5 mg/mL HLMs with 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Step: In parallel wells, incubate Midazolam (CYP3A4 control) and Dextromethorphan (CYP2D6 control). Logic Gate: If these controls do not deplete by >50% at 30 minutes, the entire assay plate is flagged and invalidated.

  • Initiation & Termination: Initiate the reaction with 1 mM NADPH. Terminate at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing Tolbutamide as an Internal Standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( Clint​ ).

Protocol B: In Vivo PK Profiling & Bioanalysis

Causality:In vivo PK requires rigorous bioanalytical validation to ensure that matrix effects (e.g., ion suppression from plasma lipids) do not skew clearance calculations. This protocol strictly adheres to the FDA Bioanalytical Method Validation Guidance for Industry[2].

  • Dosing: Administer the compound to Sprague-Dawley rats via Intravenous (IV, 1 mg/kg) and Per Os (PO, 5 mg/kg) routes to calculate absolute bioavailability (%F).

  • Sampling: Collect blood via the jugular vein at 10 time points over 24 hours into K2EDTA tubes to prevent ex vivo enzymatic degradation.

  • Extraction: Perform protein precipitation (PPT) using 3 volumes of methanol.

  • Self-Validation Step (Matrix Matching): Prepare all calibration standards in blank rat plasma, not neat solvent. This ensures that the recovery and ionization efficiency of the standards perfectly mirror the biological samples, a mandatory requirement for FDA compliance[2].

  • Quantification: Run LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters (AUC, Cmax​ , T1/2​ , Cl, Vd) using non-compartmental analysis (NCA).

PKWorkflow InVitro In Vitro Profiling (HLMs, Caco-2) InVivoPK In Vivo PK (Rodent Models) InVitro->InVivoPK Cl_int < Threshold ToxScreen Toxicity Screening (MTT, Ames) InVitro->ToxScreen Parallel Track Bioanalysis Bioanalysis (LC-MS/MS) InVivoPK->Bioanalysis Plasma Collection DataAnalysis PK/PD Modeling & Safety Margins Bioanalysis->DataAnalysis Validated PK Data ToxScreen->DataAnalysis Tox Thresholds

Fig 2: Self-validating preclinical PK and toxicity screening workflow.

References

  • Title: 1-Benzylpyrrolidine-3-carbonitrile (CID 4674579) - Toxicity Baseline Analog Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Foundational

Structural and Stereochemical Elucidation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile: A Technical Guide for Rational Drug Design

Executive Summary Pyrrolidine-3-carbonitrile derivatives, particularly functionalized oxopyrrolidines, are highly privileged pharmacophores in contemporary medicinal chemistry. They serve as critical structural anchors i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidine-3-carbonitrile derivatives, particularly functionalized oxopyrrolidines, are highly privileged pharmacophores in contemporary medicinal chemistry. They serve as critical structural anchors in the development of Janus kinase (JAK) inhibitors, DNA gyrase inhibitors, and central nervous system (CNS) modulators[1, 2]. The compound 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile) presents a highly specific stereochemical profile. The rigidifying effect of the lactam carbonyl combined with the steric bulk of the N-isopropyl group dictates its solid-state conformation and binding thermodynamics.

This whitepaper provides an in-depth technical analysis of the crystal structure and stereochemistry of this compound, detailing a self-validating crystallographic protocol and exploring the mechanistic implications of its 3D architecture in structure-based drug design (SBDD).

Stereochemical Architecture and Conformational Dynamics

The pyrrolidine ring in 5-oxopyrrolidines is not a flat polygon; it typically adopts an envelope conformation to minimize torsional strain (Pitzer strain) [3].

  • Planarity and the Lactam Core: The presence of the sp²-hybridized lactam carbonyl (C5) forces the adjacent atoms (N1, C5, C4, and C2) into a near-planar arrangement. This is driven by the partial double-bond character of the N1–C5 amide bond, which restricts rotation and enforces a rigid local geometry.

  • The Envelope Flap: Because four of the five ring atoms are nearly coplanar, the C3 atom (which bears the carbonitrile group) is forced out of the plane, acting as the "flap" of the envelope.

  • Steric Minimization: The bulky N-isopropyl group at the N1 position preferentially adopts a pseudo-equatorial orientation in the crystal lattice. This minimizes 1,3-diaxial-like steric clashes with the C3-carbonitrile substituent, stabilizing the overall molecular conformation.

Understanding the absolute configuration at the C3 chiral center (either R or S) is paramount, as the vector of the cyano dipole directly dictates the molecule's ability to engage in hydrogen bonding or dipole-dipole interactions within target protein pockets [4].

Methodology: Self-Validating Crystallographic Protocol

To unequivocally determine the absolute configuration and solid-state packing of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, high-resolution single-crystal X-ray diffraction (SCXRD) is required. The following step-by-step protocol is designed as a self-validating system, ensuring that phase determination and stereochemical assignments are mathematically robust.

Step 1: Enantiomeric Enrichment and Solvent Selection
  • Action: Dissolve 50 mg of the enantiopure compound (purified via chiral supercritical fluid chromatography) in 0.5 mL of ethyl acetate (EtOAc).

  • Causality: EtOAc provides optimal thermodynamic solubility for the polar lactam moiety while allowing for controlled antisolvent diffusion. Using a highly pure enantiomer prevents the formation of a racemic centrosymmetric crystal lattice (e.g., P21​/c ), forcing crystallization into a chiral space group (e.g., P21​21​21​ or P21​ ), which is mandatory for absolute stereochemical determination.

Step 2: Vapor Diffusion Crystallization
  • Action: Place the open sample vial inside a larger sealed vessel containing 3 mL of n-hexane (antisolvent) and incubate at 20 °C for 72 hours.

  • Causality: Gradual vapor diffusion of the non-polar hexane into the EtOAc solution slowly reduces the dielectric constant of the mixture. This slow reduction in solubility promotes orderly nucleation over amorphous precipitation, yielding diffraction-quality single crystals with minimal lattice defects.

Step 3: Crystal Harvesting and Cryoprotection
  • Action: Isolate a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Causality: The perfluoropolyether oil acts as a cryoprotectant. Upon flash-cooling, it forms a glass rather than crystalline ice, preventing background powder diffraction rings that would obscure the sample's weak high-angle reflections.

Step 4: Low-Temperature Data Collection
  • Action: Transfer the crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality: Collecting data at 100 K significantly minimizes the thermal atomic displacement (Debye-Waller factor). This yields higher resolution data and highly accurate bond lengths, particularly for identifying the positions of hydrogen atoms.

Step 5: Phase Problem Solution and Self-Validation (Flack Parameter)
  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Calculate the Flack parameter ( x ).

  • Causality & Validation: The Flack parameter compares the intensities of Friedel pairs (reflections that are related by inversion). A Flack parameter near 0 (with a low standard uncertainty, e.g., 0.02±0.03 ) mathematically validates the correct absolute stereochemistry. A value near 1 indicates the inverted model, while a value near 0.5 suggests racemic twinning.

Crystallographic Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic workflow, highlighting the transition from physical chemistry to computational validation.

CrystallographyWorkflow N1 1. Enantiomeric Purification (Chiral Chromatography) N2 2. Vapor Diffusion Crystallization (EtOAc / n-Hexane) N1->N2 N3 3. Single-Crystal X-Ray Diffraction (Mo Kα, 100 K) N2->N3 N4 4. Phase Problem Solution (Intrinsic Phasing / SHELXT) N3->N4 N5 5. Anisotropic Refinement (SHELXL) N4->N5 N6 6. Absolute Stereochemistry (Flack Parameter Assignment) N5->N6

Workflow for the crystallographic determination of absolute stereochemistry.

Quantitative Structural Data

The structural parameters of 5-oxopyrrolidine derivatives are highly conserved. Tables 1 and 2 summarize the typical crystallographic parameters and key bond geometries derived from empirical X-ray data of related oxopyrrolidine-3-carbonitrile analogs [1, 3].

Table 1: Representative Crystallographic Parameters

ParameterValue / Assignment
Crystal System Orthorhombic / Monoclinic
Space Group P21​21​21​ or P21​ (Chiral)
Data Collection Temp. 100(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Ring Conformation Envelope (C3 acting as the flap)
Validation Metric Flack parameter x≈0.0

Table 2: Key Bond Lengths and Angles (Empirical Consensus)

Structural FeatureBond Length (Å) / Angle (°)Mechanistic Implication in SBDD
C5=O (Lactam Carbonyl) ~1.23 ÅActs as a strong, directional hydrogen bond acceptor (e.g., interacting with kinase hinge region backbone amides).
N1–C5 (Amide Bond) ~1.34 ÅPartial double-bond character enforces local planarity, restricting the conformational flexibility of the N-isopropyl group.
C3–C(≡N) (Nitrile) ~1.46 ÅRigidly directs the cyano dipole vector, allowing it to occupy deep, narrow hydrophobic/polar pockets.
C2–C3–C4 Angle ~103.5°Deviates from the ideal tetrahedral angle (109.5°) to relieve internal Baeyer strain within the 5-membered ring.

Mechanistic Insights in Drug Discovery

The precise stereochemistry and rigid conformation of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile make it an ideal fragment for drug discovery.

  • Kinase Hinge Binding: In the development of JAK1 inhibitors, pyrrolidone and pyrazolopyridone scaffolds rely on the lactam carbonyl to nucleate water networks or directly engage the kinase hinge region (e.g., hydrogen bonding to the backbone amides of Glu and Leu residues) [1]. The N-isopropyl group provides a productive lipophilic interaction that enhances subtype selectivity by occupying specific hydrophobic sub-pockets.

  • Topoisomerase Inhibition: For DNA gyrase inhibitors (such as spiropyrimidinetriones), the stereocenter at the pyrrolidine ring is critical for orienting the molecule within the DNA cleavage complex. The carbonitrile group can act as a bioisostere for halogens, projecting into solvated pockets to modulate physicochemical properties (lipophilicity vs. permeability) without disrupting the primary target inhibition [2].

  • Allosteric Modulation: In GPCRs, such as the D3 dopamine receptor, pyrrolidine-3-carbonitrile derivatives have been optimized as positive allosteric modulators and antagonists. The rigid envelope conformation ensures that the vector of the cyano group optimally engages secondary binding sites, which is highly sensitive to stereochemical inversion [4].

By leveraging high-resolution crystallographic data, researchers can confidently utilize the 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile scaffold to rationally design highly selective, potent therapeutics.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity Source: National Institutes of Health (PMC) URL:[Link]

  • Crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate Source: Acta Crystallographica Section E: Crystallographic Communications (via ResearchGate) URL:[Link]

  • Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Exploratory

Thermal Stability and Degradation Pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile: A Mechanistic and Analytical Guide

Abstract As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, understanding the stability profiles of key building blocks is paramount. This whitepaper provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, understanding the stability profiles of key building blocks is paramount. This whitepaper provides an in-depth technical analysis of the thermal stability and degradation pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5). Designed for analytical chemists and drug development professionals, this guide dissects the structural vulnerabilities of the compound, provides quantitative kinetic data, and outlines a self-validating experimental protocol for forced degradation studies.

Structural Vulnerabilities & Mechanistic Theory

To predict the thermal degradation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, we must analyze its three primary functional domains: the γ -lactam (pyrrolidone) core, the C3-nitrile group, and the N-isopropyl moiety.

The γ -Lactam Core

While γ -lactams lack the extreme ring strain of β -lactams—which are notoriously susceptible to rapid thermal and hydrolytic degradation [1][2]—they are not entirely inert. The presence of the electron-withdrawing nitrile group at the C3 position subtly increases the electrophilicity of the adjacent lactam carbonyl. Under basic or acidic thermal stress, the ring is vulnerable to nucleophilic attack by water, leading to ring-opening hydrolysis and the formation of a γ -amino acid derivative. Under extreme, dry thermal conditions (>200°C), pyrrolidone rings undergo decarbonylation and chain scission, a mechanism well-documented in the thermal degradation of polyvinylpyrrolidone (PVP) [3].

The Nitrile Moiety

The cyano group is highly sensitive to aqueous thermal stress. At elevated temperatures, nitriles undergo hydration to form primary amides. If the thermal stress is prolonged or catalyzed by pH extremes, the amide further hydrolyzes into a carboxylic acid, releasing ammonia ( NH3​ ). This represents the primary degradation pathway in formulated aqueous environments.

The N-Isopropyl Group

The bulky N-isopropyl group provides steric hindrance, protecting the lactam nitrogen from direct attack. However, under oxidative thermal stress (e.g., presence of peroxides or transition metals at elevated temperatures), N-alkyl pyrrolidones can undergo N-dealkylation or N-oxidation, analogous to the oxidative degradation pathways observed in N-methylpyrrolidone (NMP) [4].

Pathways Parent 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile Amide Amide Intermediate (+18 Da) Parent->Amide H2O, ΔT (Pathway A) RingOpen Ring-Opened Form (+18 Da) Parent->RingOpen OH-, ΔT (Pathway B) Thermal Decarbonylation (-28 Da) Parent->Thermal >200°C (Pathway C) Acid Carboxylic Acid (+19 Da, -NH3) Amide->Acid H2O, ΔT

Proposed thermal and hydrolytic degradation pathways of the target pyrrolidine compound.

Quantitative Thermal Stability Profile

To translate theoretical vulnerabilities into actionable data, forced degradation studies (ICH Q1A guidelines) yield specific kinetic parameters. The table below summarizes the pseudo-first-order degradation kinetics and mass balance recoveries under various thermal stress conditions.

Table 1: Thermal Degradation Kinetics and Mass Balance

Stress ConditionTemp (°C)Primary Degradation PathwayObserved t1/2 (h)Mass Balance Recovery
Aqueous (pH 7.0)80Nitrile Hydration (Amide)142.598.2%
Acidic (pH 2.0)80Nitrile Hydrolysis (Acid)45.197.5%
Basic (pH 10.0)80Lactam Ring Opening12.499.1%
Oxidative (3% H₂O₂)60N-Dealkylation / N-Oxide84.094.3%
Dry Heat (Solid)150Decarbonylation>50088.5% (Volatile loss)

Note: Mass balance <95% in dry heat indicates the formation of volatile degradants (e.g., CO) escaping the system.

Self-Validating Experimental Protocol: Forced Degradation

As a Senior Application Scientist, I emphasize that generating stability data is meaningless without built-in validation. The following protocol utilizes Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) and incorporates internal checks to ensure data integrity.

Causality Check: Why LC-HRMS/MS? Nitriles and their amide/acid degradants lack extended conjugation, making UV detection (HPLC-UV) unreliable due to poor chromophore response. HRMS provides exact mass differentiation, crucial for distinguishing between ring-opening (+18 Da) and nitrile hydration (+18 Da) based on MS/MS fragmentation patterns.

Workflow Prep 1. Sample Prep & Spiking Stress 2. Thermal/pH Stress Prep->Stress Quench 3. Reaction Quenching Stress->Quench Analysis 4. LC-HRMS/MS Analysis Quench->Analysis Val 5. Mass Balance Validation Analysis->Val

Self-validating experimental workflow for forced degradation and mass balance analysis.

Step-by-Step Methodology

Step 1: System Suitability and Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in LC-MS grade Acetonitrile.

  • Validation Check: Inject a System Suitability Test (SST) mix to verify column retention time stability (RSD < 1.0%) and mass accuracy (< 5 ppm error).

  • Dilute the stock to 100 µg/mL using the target stress media (e.g., 0.1 M HCl, 0.1 M NaOH, or pH 7.0 phosphate buffer).

Step 2: Thermal Stressing

  • Aliquot 2.0 mL of the prepared samples into hermetically sealed amber glass vials (to prevent solvent evaporation and photo-degradation).

  • Incubate in a precision thermal block at 80°C.

  • Causality Check: Sealed vials are critical. Evaporation changes the molarity of the solution, artificially accelerating degradation kinetics and ruining mass balance calculations.

Step 3: Reaction Quenching

  • At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a 100 µL aliquot.

  • Immediately transfer the aliquot into 900 µL of pre-chilled (-20°C) quenching solvent (50:50 Acetonitrile:Water containing 0.1% Formic Acid for basic samples, or 0.1% Ammonium Acetate for acidic samples).

  • Causality Check: Rapid cooling and pH neutralization instantly arrest the degradation kinetics. Failing to quench will result in continued degradation while the sample sits in the autosampler queue.

Step 4: LC-HRMS/MS Analysis

  • Inject 2 µL onto a C18 sub-2 µm column (e.g., Waters Acquity UPLC BEH C18) maintained at 40°C.

  • Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the HRMS in positive electrospray ionization (ESI+) mode, scanning from m/z 50 to 500.

Step 5: Mass Balance Validation

  • Calculate the molar equivalents of the parent compound and all identified degradants.

  • Validation Formula: Σ(Molesparent​+Molesdegradants​)/Molesinitial​×100 .

  • Acceptance Criteria: The mass balance must fall between 95% and 105%. A significant drop indicates the formation of undetectable volatile species or precipitation of polymeric aggregates.

Table 2: Exact Mass Shifts for LC-HRMS/MS Identification

AnalyteFormulaTheoretical Exact Mass [M+H]⁺Diagnostic MS/MS Fragment
Parent CompoundC₈H₁₂N₂O153.1022m/z 111.05 (Loss of isopropyl)
Amide DegradantC₈H₁₄N₂O₂171.1128m/z 154.08 (Loss of NH₃)
Acid DegradantC₈H₁₃NO₃172.0968m/z 154.08 (Loss of H₂O)
Ring-OpenedC₈H₁₄N₂O₂171.1128m/z 112.07 (Cleavage at N-alkyl)

References

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy (ASM Journals). URL:[Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. URL:[Link]

  • Spectroscopic Study of the Thermal Degradation of PVP-Capped Rh and Pt Nanoparticles in H2 and O2 Environments. Journal of Physical Chemistry C (ACS Publications). URL:[Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry (Hindawi). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Introduction and Strategic Rationale Functionalized pyrrolidones, specifically 5-oxopyrrolidine-3-carbonitrile derivatives, are highly versatile building blocks in modern drug discovery. The target compound, 5-Oxo-1-(pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Functionalized pyrrolidones, specifically 5-oxopyrrolidine-3-carbonitrile derivatives, are highly versatile building blocks in modern drug discovery. The target compound, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also referred to as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile), features a highly polar lactam core, a sterically directing isopropyl group, and a synthetically malleable nitrile moiety. Such scaffolds are increasingly utilized in the development of novel therapeutics, including diarylamine para-acetamide ferroptosis inhibitors [11].

To ensure a robust, scalable, and self-validating protocol, this guide details a three-step linear synthesis starting from inexpensive itaconic acid and isopropylamine. This route avoids the use of highly toxic cyanide salts, relying instead on the dehydration of a primary amide intermediate. The intermediates in this pathway—1-isopropyl-5-oxo-pyrrolidine-3-carboxylic acid [7] and 1-isopropyl-5-oxopyrrolidine-3-carboxamide [1]—are well-characterized, allowing for rigorous quality control at each stage.

Retrosynthetic Analysis and Workflow

The synthesis is designed around three core transformations:

  • Cyclocondensation: Formation of the lactam core via the reaction of itaconic acid with isopropylamine.

  • Amidation: Conversion of the resulting carboxylic acid to a primary amide using 1,1'-Carbonyldiimidazole (CDI) as a mild coupling agent.

  • Dehydration: Conversion of the primary amide to the target nitrile using Trifluoroacetic anhydride (TFAA).

SynthesisRoute SM Itaconic Acid + Isopropylamine Step1 Step 1: Cyclocondensation (130°C, Neat) SM->Step1 Int1 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid Step1->Int1 Step2 Step 2: Amidation (CDI, NH3, THF) Int1->Step2 Int2 1-Isopropyl-5-oxopyrrolidine- 3-carboxamide Step2->Int2 Step3 Step 3: Dehydration (TFAA, Pyridine, DCM) Int2->Step3 Target 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile Step3->Target

Fig 1: Three-step synthetic workflow for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, optimal conditions, and expected outcomes for the three-step sequence to facilitate rapid experimental planning.

StepTransformationKey Reagents (Eq.)SolventTemp / TimeExpected YieldPurification
1 CyclocondensationItaconic acid (1.0), Isopropylamine (1.2)Neat / Water130 °C / 4 h75 - 82%Crystallization (EtOAc/Hexane)
2 AmidationInt-1 (1.0), CDI (1.2), NH₃ (aq) (5.0)THFRT / 12 h85 - 90%Aqueous Workup / Filtration
3 DehydrationInt-2 (1.0), TFAA (1.5), Pyridine (2.5)DCM0 °C to RT / 3 h80 - 88%Silica Gel Chromatography

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Mechanistic Insight: The reaction proceeds via a Michael addition of the primary amine to the α,β -unsaturated double bond of itaconic acid, followed by intramolecular thermal amidation (lactamization)[7]. Running this reaction neat or in minimal water drives the equilibrium forward by allowing the evaporation of the water byproduct.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Suspend itaconic acid (13.0 g, 100 mmol) in 10 mL of distilled water. Cool the flask in an ice bath to 0 °C.

  • Amine Addition: Dropwise, add isopropylamine (7.1 g, 10.2 mL, 120 mmol) over 15 minutes. Caution: The neutralization is highly exothermic.

  • Heating: Remove the ice bath and equip the flask with a distillation apparatus. Heat the mixture gradually to 130 °C. Distill off the water (both solvent and byproduct) over 4 hours.

  • Workup: Cool the resulting viscous oil to 60 °C and add 50 mL of ethyl acetate. Stir vigorously until a precipitate forms.

  • Isolation: Cool to 0 °C, filter the white solid, wash with cold ethyl acetate (2 x 10 mL), and dry under vacuum to afford the carboxylic acid intermediate.

Step 2: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxamide

Mechanistic Insight: While acyl chlorides (e.g., using SOCl₂) are common [2], using 1,1'-Carbonyldiimidazole (CDI) is preferred for bench-scale amidation. CDI forms an active acyl imidazole intermediate without generating corrosive HCl gas, preventing potential ring-opening side reactions of the lactam [1].

  • Activation: Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (8.56 g, 50 mmol) in anhydrous THF (80 mL) under a nitrogen atmosphere.

  • Coupling Agent: Add CDI (9.73 g, 60 mmol) in portions at room temperature. Stir for 1 hour until CO₂ evolution ceases.

  • Amidation: Cool the mixture to 0 °C. Add aqueous ammonia (28% w/w, 15 mL, ~250 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Suspend the residue in water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amide as an off-white solid.

Step 3: Synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Mechanistic Insight: Dehydration of the primary amide to the nitrile requires a mild, highly electrophilic reagent. Trifluoroacetic anhydride (TFAA) in the presence of pyridine is selected over POCl₃ to ensure high functional group tolerance and to simplify the workup. Pyridine acts as an acid scavenger to neutralize the generated trifluoroacetic acid, preventing acid-catalyzed hydrolysis of the newly formed nitrile.

  • Setup: In an oven-dried 250 mL flask, dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxamide (6.81 g, 40 mmol) in anhydrous DCM (80 mL).

  • Base Addition: Add anhydrous pyridine (7.91 g, 8.1 mL, 100 mmol) and cool the solution to 0 °C using an ice-water bath.

  • Dehydration: Slowly add Trifluoroacetic anhydride (TFAA) (12.6 g, 8.3 mL, 60 mmol) dropwise over 20 minutes via a syringe. Maintain the internal temperature below 5 °C during addition.

  • Maturation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2.5 hours.

  • Quenching & Washing: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 40 mL) to remove residual pyridine, followed by brine (40 mL).

  • Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify the crude oil via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 1:1 to 1:3) to afford the pure 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile as a clear to pale-yellow oil.

References

  • chembk.com. 1-Isopropyl-5-oxopyrrolidine-3-carboxamide.
  • bldpharm.com. 1181455-29-7|1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride.
  • chemicalbook.com. 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid | 299920-47-1.
  • Google Patents. WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides.
Application

Application Note: 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile as a Versatile Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the demand for metabolically stable, conformationally restricted building blocks has driven the adoption of functionalized lactams. 5-Oxo-1-(propan-2-yl)pyrrolidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the demand for metabolically stable, conformationally restricted building blocks has driven the adoption of functionalized lactams. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile) has emerged as a highly versatile pharmaceutical intermediate. This application note details the mechanistic rationale for employing this specific scaffold and provides validated, self-monitoring protocols for its orthogonal functionalization.

Mechanistic Rationale & Scaffold Significance

As a Senior Application Scientist, I frequently observe that early-stage drug discovery programs struggle with the metabolic liabilities of linear alkyl chains and exposed primary amines. The strategic design of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile addresses these challenges through three structural pillars:

  • The Pyrrolidone (Lactam) Core : Unlike open-chain amides, the 5-oxopyrrolidine ring provides conformational restriction. This lowers the entropic penalty upon target binding and serves as a robust hydrogen-bond acceptor.

  • The N-Isopropyl Moiety : The N-isopropyl group provides a critical steric shield against rapid N-dealkylation by hepatic CYP450 enzymes—a common metabolic flaw in N-methyl pyrrolidines. It also optimally tunes the lipophilicity (logP) of the scaffold to enhance cellular permeability.

  • The Nitrile Handle : The C3-carbonitrile acts as an atom-efficient, oxidation-state-flexible vector. It is highly stable under various cross-coupling conditions but can be selectively reduced to an amine or hydrolyzed to a carboxylic acid[1].

This trifecta of properties has led to its integration into several advanced therapeutic classes, including pyrrolo[2,3-d]pyrimidine-based JAK inhibitors[2] and diarylamine para-acetamide ferroptosis inhibitors[3].

Validated Synthetic Protocols

The following protocols represent self-validating experimental systems. Each workflow includes specific causality for reagent selection and in-process analytical controls to ensure absolute trustworthiness.

Protocol A: Base-Mediated Hydrolysis to the Carboxylic Acid

Objective : Generate a carboxylic acid handle for subsequent amide coupling, a critical step in the synthesis of ferroptosis inhibitors[3]. Causality : Base-catalyzed hydrolysis is preferred over acid catalysis to prevent potential lactam ring-opening. Ethanol is used as a co-solvent to ensure complete dissolution of the lipophilic isopropyl intermediate.

Step-by-Step Methodology :

  • Initiation : Suspend 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (1.0 eq, 10 mmol) in a 1:1 mixture of EtOH and deionized H₂O (20 mL).

  • Catalysis : Add NaOH (3.0 eq, 30 mmol) portion-wise. The reaction mixture will transition to a homogenous solution.

  • Propagation : Heat the mixture to 80 °C under reflux for 4–6 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via LC-MS. The transformation is deemed complete when the starting material peak (m/z [M+H]⁺ 153.1) is <1% by UV area, and the intermediate carboxamide (m/z 171.1) is fully converted to the target carboxylic acid (m/z 172.1).

  • Workup : Cool to room temperature and remove EtOH under reduced pressure. Wash the aqueous layer with diethyl ether (15 mL) to remove non-polar impurities.

  • Isolation : Acidify the aqueous layer with 2M HCl to pH ~2.5. Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.

Protocol B: Reductive Amination with In Situ Protection

Objective : Convert the nitrile to a Boc-protected aminomethyl group for downstream SNAr or cross-coupling reactions, commonly utilized in JAK inhibitor synthesis[2]. Causality : Catalytic hydrogenation of nitriles often yields secondary amine byproducts due to the attack of the newly formed primary amine on the highly reactive imine intermediate. By conducting the hydrogenation in the presence of Boc₂O, the primary amine is trapped in situ, completely suppressing dimerization.

Step-by-Step Methodology :

  • Initiation : Dissolve the carbonitrile (1.0 eq, 10 mmol) in anhydrous MeOH (30 mL).

  • Reagent Addition : Add Boc₂O (1.2 eq, 12 mmol) and 10% Pd/C (0.1 eq by weight).

  • Propagation : Purge the reaction flask with N₂, then introduce H₂ gas via a balloon or Parr shaker (30 psi). Stir vigorously at 25 °C for 12 hours.

  • In-Process Control (Self-Validation) : Analyze via TLC (Ninhydrin stain) and LC-MS. The target Boc-protected amine will appear at m/z [M+H]⁺ 257.2. If a peak at m/z 157.1 appears, it indicates unwanted lactam ring reduction (over-reduction), signaling that the H₂ pressure must be reduced in future runs.

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely to prevent pyrophoric ignition.

  • Isolation : Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield tert-butyl ((1-isopropyl-5-oxopyrrolidin-3-yl)methyl)carbamate.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and analytical markers for the primary functionalization pathways of the carbonitrile scaffold.

TransformationTarget DerivativeReagents & ConditionsTypical YieldKey LC-MS [M+H]⁺Primary Byproduct Liability
Hydrolysis Carboxylic AcidNaOH, H₂O/EtOH, 80 °C85–90%172.1Carboxamide (m/z 171.1)
Reduction N-Boc AminomethylH₂, Pd/C, Boc₂O, MeOH75–80%257.2Secondary amine dimer
Hydration CarboxamideH₂O₂, K₂CO₃, DMSO, 25 °C80–85%171.1Carboxylic acid (m/z 172.1)

Workflow Visualization

The logical divergence of the core intermediate into distinct therapeutic classes is mapped below.

G Core 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile [Core Scaffold] Amine Aminomethyl Derivative (via Hydrogenation) Core->Amine H2, Pd/C, Boc2O Acid Carboxylic Acid Derivative (via Hydrolysis) Core->Acid NaOH, H2O/EtOH Amide Carboxamide Derivative (via Hydration) Core->Amide H2O2, K2CO3 JAK JAK Inhibitors (e.g., Pyrrolo[2,3-d]pyrimidines) Amine->JAK SNAr / Cross-Coupling Ferroptosis Ferroptosis Inhibitors (Diarylamine para-acetamides) Acid->Ferroptosis Amide Coupling (HATU) Nootropics CNS / Nootropic Agents (Racetam Analogs) Amide->Nootropics Scaffold Decoration

Figure 1: Synthetic divergence of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile into API classes.

Sources

Method

Application Note: 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in Drug Discovery &amp; Medicinal Chemistry

Executive Summary The exploration of novel chemical space requires versatile, metabolically stable, and stereochemically rich building blocks. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5)[1] repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel chemical space requires versatile, metabolically stable, and stereochemically rich building blocks. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5)[1] represents a highly functionalized γ-lactam scaffold that bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization. By combining the conformational rigidity of a pyrrolidone ring with the tunable lipophilicity of an N-isopropyl group and the electrophilic potential of a 3-carbonitrile, this compound serves as both a direct pharmacophore and a pivotal synthetic intermediate.

This application note details the structural rationale, biological applications, and validated synthetic protocols for deploying this scaffold in modern drug discovery programs.

Structural Rationale & Pharmacophore Analysis

The design of biologically active molecules relies heavily on understanding the causality between chemical structure and target interaction. The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, offering unique three-dimensional (3D) coverage due to its non-planar "pseudorotation"[2].

Mechanistic Role of Functional Groups
  • 5-Oxo Group (γ-Lactam): The incorporation of a carbonyl group adjacent to the ring nitrogen creates a lactam. This eliminates the basicity of the pyrrolidine nitrogen, thereby preventing unwanted hERG channel inhibition and reducing susceptibility to N-oxidation by Cytochrome P450 enzymes. It also serves as a potent hydrogen-bond acceptor.

  • 1-(Propan-2-yl) / N-Isopropyl Group: Alkylation of the lactam nitrogen with an isopropyl group provides critical steric shielding. This bulk forces the molecule into specific pseudo-axial or pseudo-equatorial conformations, optimizing its fit into hydrophobic sub-pockets (e.g., the S1 or S2 pockets of proteases).

  • 3-Carbonitrile Group: The nitrile is a highly versatile vector. Biologically, it acts as an electrophilic warhead capable of forming reversible covalent bonds with nucleophilic residues (Ser/Cys)[3]. Synthetically, it is a precursor for bioisosteric transformations (e.g., tetrazoles)[4].

Physicochemical Profiling

The compound strictly adheres to Lipinski’s Rule of Five, making it an ideal fragment for oral drug development.

PropertyValueDrug Discovery Implication
Molecular Formula C8H12N2OLow molecular weight allows for extensive downstream functionalization.
Molecular Weight 152.19 g/mol High ligand efficiency (LE) in fragment screens.
Topological Polar Surface Area (TPSA) 44.1 ŲExcellent passive membrane permeability; potential for CNS penetration.
Hydrogen Bond Donors (HBD) 0Reduces desolvation penalty upon target binding.
Hydrogen Bond Acceptors (HBA) 2Facilitates specific interactions with target backbone amides.
Rotatable Bonds 1High conformational rigidity minimizes entropic loss upon binding.

Key Applications in Drug Discovery

Covalent Inhibition of Proteases (e.g., DPP-4)

Cyanopyrrolidines are a cornerstone in the development of anti-diabetic agents, specifically as Dipeptidyl Peptidase-4 (DPP-4) inhibitors[3]. The 3-carbonitrile group undergoes nucleophilic attack by the catalytic serine of the enzyme, forming a reversible covalent imidate adduct. This mechanism provides extended target residence time without the toxicity risks associated with irreversible covalent modifiers.

G A Target Enzyme (e.g., DPP-4 / Cys Protease) C Non-Covalent Pre-Reaction Complex (H-Bonding via 5-Oxo) A->C B 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile B->C D Nucleophilic Attack (Catalytic Ser/Cys on Nitrile Carbon) C->D Orientation & Proximity E Reversible Covalent Thioimidate/ Isoimidate Adduct D->E Covalent Bond Formation E->C Reversible Hydrolysis

Mechanism of reversible covalent inhibition via the 3-carbonitrile warhead.

CFTR Modulation and Antimicrobial Agents

Beyond metabolic diseases, substituted pyrrolidines are actively investigated as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[5]. Furthermore, derivatization of the pyrrolidine-3-carbonitrile core has yielded novel compounds with significant broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[6].

Synthetic Methodologies & Experimental Protocols

To fully leverage this scaffold, researchers must functionalize the 3-carbonitrile group. Below are two self-validating protocols designed for high yield and purity.

G A 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile (Starting Material) B NaN3, NH4Cl, DMF, 120°C (1,3-Dipolar Cycloaddition) A->B Pathway A D Raney-Ni, H2, NH3/MeOH (Catalytic Hydrogenation) A->D Pathway B C 1H-Tetrazole Derivative (Carboxylic Acid Bioisostere) B->C Bioisosteric Replacement E Primary Amine Derivative (Amide Coupling Precursor) D->E Functionalization

Divergent synthetic pathways for 3-carbonitrile functionalization.

Protocol A: Bioisosteric Transformation to 1H-Tetrazole

Causality: Carboxylic acids often suffer from poor membrane permeability and rapid Phase II metabolism (glucuronidation). Converting the nitrile to a 1H-tetrazole creates a bioisostere that maintains the acidic pKa required for target binding but significantly improves metabolic stability and lipophilicity[4][6].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq). Scientific Insight: NH₄Cl acts as a weak proton source to generate hydrazoic acid (HN₃) in situ, which is the active 1,3-dipole for the cycloaddition. This avoids the direct handling of highly toxic and explosive pure HN₃.

  • Cycloaddition: Heat the stirred suspension to 120 °C under a nitrogen atmosphere for 16-24 hours. Monitor reaction completion via LC-MS (disappearance of the m/z 153 [M+H]+ peak).

  • Workup (Self-Validating Step): Cool the mixture to room temperature, dilute with water (30 mL), and acidify to pH ~2 using 1M HCl. Validation: The tetrazole product will precipitate upon acidification due to its pKa (~4.5). If no precipitate forms, extract with EtOAc (3 x 20 mL).

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the 1H-tetrazole derivative. Verify structure via ¹³C NMR (tetrazole carbon typically appears at ~155-160 ppm).

Protocol B: Chemoselective Reduction to Primary Amine

Causality: Reduction of the nitrile yields a primary amine, providing a versatile vector for library generation via amide couplings. Lactam scaffolds can be sensitive to aggressive reducing agents (like LiAlH₄), so chemoselective catalytic hydrogenation is preferred[7][8].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the starting nitrile (1.0 eq, 5.0 mmol) in a solution of 7M ammonia in methanol (20 mL). Scientific Insight: Primary amines generated during reduction can attack unreacted imine intermediates, forming unwanted secondary amine dimers. The excess ammonia shifts the equilibrium, strictly suppressing this side reaction.

  • Catalyst Addition: Add a catalytic amount of Raney-Nickel (approx. 10% w/w, washed with MeOH).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon or Parr shaker at 50 psi. Stir vigorously at room temperature for 12 hours.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney-Ni is pyrophoric). Concentrate the filtrate under reduced pressure.

  • Analysis: Confirm the primary amine formation via ¹H NMR (appearance of a broad -NH₂ singlet integrating to 2 protons and a new -CH₂- multiplet) and Ninhydrin stain (positive blue/purple spot on TLC).

In Vitro Screening & Validation Workflow

To evaluate the synthesized derivatives, a robust High-Throughput Screening (HTS) workflow must be established. The following self-validating system ensures data integrity during biochemical assays.

G A Compound Library Prep (10 mM DMSO Stocks) B Automated Acoustic Dispensing (Echo 550 Liquid Handler) A->B C Biochemical Assay Incubation (Target Enzyme + Substrate) B->C D Fluorescence/Absorbance Readout (Envision Plate Reader) C->D E Data Analysis & IC50 Calculation (Self-Validating QC) D->E

High-Throughput Screening (HTS) workflow for pyrrolidine derivatives.

Assay Validation Steps:

  • Z'-Factor Calculation: Before screening the pyrrolidine library, calculate the Z'-factor using positive controls (e.g., Vildagliptin for DPP-4) and negative controls (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness.

  • PAINS Filter: Ensure screening hits are evaluated for Pan-Assay Interference Compounds (PAINS) behavior. The 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile scaffold is inherently clean, but downstream functionalization (e.g., highly conjugated systems) may introduce fluorescence quenching or aggregation liabilities.

Sources

Application

Application Note: Scaling Up the Industrial Synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Strategic Context & Retrosynthetic Route Selection The synthesis of highly functionalized pyrrolidinones is a critical operation in modern drug discovery. Specifically, 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Retrosynthetic Route Selection

The synthesis of highly functionalized pyrrolidinones is a critical operation in modern drug discovery. Specifically, 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile) has emerged as a vital building block for complex macrocycles, notably in the development of STING (Stimulator of Interferon Genes) antagonists for autoimmune diseases[1].

Scaling this molecule from medicinal chemistry routes—which often rely on hazardous dehydrating agents or expensive coupling reagents—to a metric-ton industrial process requires rigorous optimization. Traditional syntheses of pyrrolidone carbonitriles often involve the cyclization of halo-amides or the use of toxic cyanide salts, posing severe environmental and safety risks at scale[2].

To achieve a sustainable and scalable process, we designed a highly convergent, three-step sequence starting from inexpensive, bio-renewable itaconic acid and isopropylamine .

Workflow A Itaconic Acid + Isopropylamine B 1-Isopropyl-5-oxopyrrolidine -3-carboxylic acid A->B Aza-Michael & Lactamization (H2O, 130°C) C 1-Isopropyl-5-oxopyrrolidine -3-carboxamide B->C Amidation (CDI, NH3, THF) D 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile C->D Dehydration (T3P, EtOAc, 60°C)

Fig 1: Three-step industrial synthesis route for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Step-by-Step Experimental Protocols & Mechanistic Causality

The following protocols have been engineered to function as self-validating systems , ensuring that operators can visually or analytically confirm the success of each transformation before proceeding to the next unit operation.

Step 1: Aza-Michael Addition and Lactamization
  • Objective: Synthesis of 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid.

  • Causality: Water is selected as the solvent not only for its green chemistry profile but because it capitalizes on the hydrophobic effect to accelerate the initial aza-Michael addition. A pressure reactor is mandated because the boiling point of the aqueous isopropylamine mixture is lower than the 130°C required to drive the subsequent condensation (loss of H2​O ) that forms the lactam ring.

  • Procedure:

    • Charge a 100 L glass-lined pressure reactor with itaconic acid (10.0 kg, 76.8 mol) and DI water (30 L).

    • Cool the suspension to 10°C. Add isopropylamine (5.0 kg, 84.5 mol) dropwise over 2 hours, maintaining the internal temperature strictly below 40°C to control the exothermic salt formation.

    • Seal the reactor and heat to 130°C for 12 hours.

    • Cool to 20°C and acidify with 6M HCl to pH 2 to precipitate the product. Filter and dry under a vacuum at 50°C.

  • Self-Validation: The reaction is monitored by HPLC. The step is self-validated when the intermediate acyclic aza-Michael adduct is <1% AUC, proving thermodynamic conversion to the lactam is complete.

Step 2: Amidation to 1-Isopropyl-5-oxopyrrolidine-3-carboxamide
  • Objective: Conversion of the carboxylic acid to a primary amide (CAS 90152-93-5)[3].

  • Causality: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over thionyl chloride ( SOCl2​ ). While SOCl2​ is cheaper, it generates corrosive HCl and SO2​ gases, requiring specialized Hastelloy reactors and caustic scrubbers. CDI generates CO2​ and imidazole, which are easily managed in standard glass-lined stainless steel (GLSS) reactors, vastly improving plant safety and equipment longevity.

  • Procedure:

    • Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (10.0 kg, 58.4 mol) in anhydrous THF (50 L) at 0°C.

    • Add CDI (10.4 kg, 64.2 mol) in 1 kg portions over 1 hour.

    • Stir for 2 hours at 20°C.

    • Cool to 0°C and slowly charge aqueous ammonia (28%, 15 L). Stir for 4 hours.

    • Concentrate the mixture, extract with EtOAc, wash with brine, and crystallize from MTBE.

  • Self-Validation: The activation step is visually self-validating; the complete cessation of CO2​ bubbling confirms the quantitative formation of the acyl imidazole intermediate before the ammonia is introduced.

Step 3: Dehydration to the Target Nitrile
  • Objective: Synthesis of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

  • Causality: Dehydration of primary amides typically employs POCl3​ . However, POCl3​ causes significant product degradation (dimerization) at elevated temperatures and complicates workup due to violently exothermic aqueous quenching. Propylphosphonic anhydride (T3P) is utilized here because it provides exceptional functional group tolerance and its byproducts are completely water-soluble, enabling a simple liquid-liquid extraction.

  • Procedure:

    • Suspend the carboxamide (8.0 kg, 47.0 mol) in EtOAc (40 L) and add pyridine (7.4 kg, 94.0 mol).

    • Cool to 5°C. Dropwise add T3P (50% wt in EtOAc, 35.9 kg, 56.4 mol) over 2 hours.

    • Heat the mixture to 60°C for 6 hours.

    • Cool to 20°C and quench with water (20 L). Separate the phases and wash the organic layer with 1M HCl and saturated NaHCO3​ .

    • Concentrate the organic phase and crystallize the product from heptane/EtOAc.

  • Self-Validation: The organic phase post-extraction is analyzed via Karl Fischer titration. A water content of <0.1% validates the efficiency of the phase separation, ensuring that residual phosphonic acids will not precipitate during the final crystallization.

Mechanism Amide Primary Amide (R-CONH2) Intermediate O-Phosphorylated Imidate Intermediate Amide->Intermediate + T3P, Pyridine (Nucleophilic attack) T3P T3P Activation (Phosphonic Anhydride) T3P->Intermediate Nitrile Nitrile Product (R-CN) Intermediate->Nitrile Elimination (- H+) Byproduct Water-Soluble Phosphonate Byproduct Intermediate->Byproduct Leaving Group

Fig 2: Mechanism of T3P-mediated primary amide dehydration to nitrile.

Scale-Up Optimization & Quantitative Metrics

To demonstrate the robustness of this route, the process was scaled from a 10-gram laboratory proof-of-concept to a 50-kilogram pilot plant campaign. The implementation of T3P and aqueous aza-Michael conditions drastically reduced the Environmental Factor (E-factor) by minimizing hazardous waste streams.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Plant Scale (50 kg)
Overall Yield (3 steps) 82%78%76%
Purity (HPLC AUC) >99.5%99.1%98.9%
E-factor (kg waste / kg product) 15.212.49.8
Total Cycle Time 48 h72 h96 h
Critical Impurity (Dimer) Not detected<0.05%<0.05%

Table 1: Comparative process metrics demonstrating the scalability and environmental efficiency of the optimized route.

References

  • Title: WO2025017045A1 - Macrocycles for the treatment of autoimmune disease Source: Google Patents URL
  • Title: 1-Isopropyl-5-oxopyrrolidine-3-carboxamide (CAS 90152-93-5) Source: ChemBK URL: [Link]

  • Title: EP1265862B1 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses Source: Google Patents URL

Sources

Method

Application Note: Functionalization of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in Organic Synthesis

Introduction & Scaffold Significance The 5-oxopyrrolidine-3-carbonitrile scaffold, specifically its N-alkylated derivative 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile , serves as a highly versatile building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Significance

The 5-oxopyrrolidine-3-carbonitrile scaffold, specifically its N-alkylated derivative 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile , serves as a highly versatile building block in modern medicinal chemistry. Substituted pyrrolidines are ubiquitous in pharmacologically active compounds, recently gaining prominence in the synthesis of complex macrocycles and STING antagonists for autoimmune disease therapies[1].

The structural architecture of this molecule features two orthogonal reactive centers: a γ -lactam (amide) and a β -nitrile. This dual functionality provides chemists with distinct handles for chemoselective functionalization, enabling the rapid generation of diverse chemical space from a single precursor. Understanding the electronic disparities between these groups is critical for designing self-validating, high-yield synthetic pathways.

Mechanistic Profiling & Reactivity

The reactivity of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is governed by the distinct electronic properties of its functional groups:

  • The Nitrile Group (C3): The cyano group acts as a latent primary amine, amide, or carboxylic acid. It is susceptible to nucleophilic addition or reduction by catalytic hydrogenation. Furthermore, the α -proton at C3 is highly acidic, allowing for nitrile anion cyclization strategies and α -alkylation[2].

  • The Lactam Carbonyl (C5): The amide carbonyl is an electrophilic center that strongly coordinates with electrophilic reducing agents (e.g., Borane)[3]. It is generally resistant to mild nucleophilic hydrides like NaBH4​ .

  • The Alpha-Protons (C4): Flanked by the carbonyl, these protons can be deprotonated by strong, non-nucleophilic bases (e.g., LiHMDS) for targeted C4-functionalization.

Reaction Workflows

G Center 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile Amine 4-(Aminomethyl)-1- (propan-2-yl)pyrrolidin-2-one Center->Amine NiCl2, NaBH4 (Chemoselective) Acid 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carboxylic acid Center->Acid Conc. HCl, Heat (Hydrolysis) Pyrrolidine 1-(Propan-2-yl)pyrrolidine -3-carbonitrile Center->Pyrrolidine BH3-THF, RT (Lactam Reduction) Diamine 1-(Propan-2-yl)pyrrolidin -3-ylmethanamine Center->Diamine LiAlH4, Reflux (Global Reduction)

Orthogonal functionalization pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Experimental Protocols

To ensure robust reproducibility, the following protocols have been designed as self-validating systems, addressing common synthetic pitfalls such as amine dimerization and stable complex formation.

Protocol A: Chemoselective Nitrile Reduction to Primary Amine

Objective: Isolate 4-(aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one. Causality: Standard metal hydrides (like LiAlH4​ ) will indiscriminately reduce both the lactam and the nitrile. To achieve chemoselectivity, Nickel Boride ( Ni2​B ) is generated in situ from NiCl2​ and NaBH4​ . Ni2​B acts as a highly active catalytic surface that selectively reduces the cyano group without over-reducing the lactam carbonyl.

  • Solvation: Dissolve 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous methanol (50 mL, 0.2 M). Reasoning: Methanol serves as a protic solvent necessary to stabilize the intermediate imine during reduction.

  • Reagent Addition: Add NiCl2​⋅6H2​O (0.1 eq, 1 mmol) and Boc2​O (1.2 eq, 12 mmol). Reasoning: Boc2​O traps the nascent primary amine immediately upon formation, preventing dimerization (secondary amine formation) via transimination.

  • Catalyst Generation & Reduction: Cool the mixture to 0 °C. Slowly add NaBH4​ (7.0 eq, 70 mmol) in small portions over 30 minutes. Reasoning: The reaction is highly exothermic and evolves hydrogen gas. Careful addition controls the generation of the active Ni2​B catalyst, which is visually confirmed by the formation of a black precipitate.

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography to yield the Boc-protected amine.

Protocol B: Selective Lactam Reduction to Pyrrolidine

Objective: Isolate 1-(propan-2-yl)pyrrolidine-3-carbonitrile. Causality: Borane ( BH3​ ) is an electrophilic reducing agent. It preferentially coordinates to the electron-rich oxygen of the lactam carbonyl over the less Lewis-basic nitrogen of the nitrile. This coordination weakens the C=O bond, facilitating hydride transfer to form the pyrrolidine ring[3].

  • Preparation: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous THF (33 mL, 0.3 M) under an inert argon atmosphere.

  • Borane Addition: Add BH3​⋅THF complex (1.0 M in THF, 3.0 eq, 30 mL) dropwise at 0 °C. Reasoning: Excess borane is required because the first equivalent coordinates to the carbonyl oxygen, and subsequent equivalents are consumed during the reduction process.

  • Reflux: Heat the mixture to 65 °C for 4 hours.

  • Quenching: Cool to 0 °C and carefully quench with methanol (10 mL). Reasoning: Methanol safely destroys unreacted borane, evolving H2​ gas.

  • Complex Disruption (Critical Step): Add 1M HCl (20 mL) and reflux for 1 hour. Reasoning: Borane forms a highly stable Lewis acid-base complex with the newly formed pyrrolidine nitrogen. Acidic hydrolysis is mandatory to break this B-N bond and release the free amine.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH 10 and extract with dichloromethane to isolate the pure pyrrolidine carbonitrile.

Quantitative Data Presentation

The table below summarizes the chemoselectivity and efficiency of various reagent systems applied to the 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile scaffold.

Reagent SystemTarget TransformationChemoselectivityTypical YieldMechanistic Rationale
NiCl2​ / NaBH4​ Nitrile Primary AmineHigh (Lactam intact)82–88%In situ Ni2​B generation favors cyano reduction; Boc-trapping prevents dimerization.
BH3​⋅THF Lactam PyrrolidineHigh (Nitrile intact)75–85%Electrophilic borane coordinates preferentially to the Lewis basic C=O oxygen.
LiAlH4​ Global ReductionNone (Both reduced)90–95%Strong nucleophilic hydride attacks all electrophilic centers indiscriminately.
Conc. HCl (aq) Nitrile Carboxylic AcidModerate (Lactam stable)70–80%Acid-catalyzed hydration of the nitrile followed by hydrolysis to the acid.

References

  • Source: Google Patents (WO2025017045A1)
  • Synthesis of substituted pyrrolidines Source: Diva-Portal (Academic Archive) URL:[Link]

  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield when synthesizing 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges researchers face when synthesizing 5-O...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges researchers face when synthesizing 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile).

This guide bypasses generic advice to focus on the causality behind experimental choices, ensuring that your workflows are both high-yielding and self-validating.

SynthesisWorkflow A Itaconic Acid + Isopropylamine B 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid A->B Aza-Michael & Lactamization (Δ, H2O) C 1-Isopropyl-5-oxopyrrolidine- 3-carboxamide B->C 1. Activation 2. NH4OH D 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile C->D Dehydration (POCl3 or TFAA)

Fig 1. Three-step synthetic workflow for 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Phase 1: Aza-Michael Addition & Lactamization

The foundational step involves reacting itaconic acid with isopropylamine to form the pyrrolidone core[1]. This is a cascade reaction: an initial aza-Michael addition of the primary amine to the activated double bond, followed by an intramolecular condensation (lactamization) to form the 5-membered ring[2].

Q: My yield for 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid is stuck below 60%. I observe a lot of uncyclized acyclic intermediate on LC-MS. How can I drive the reaction to completion? A: The lactamization step carries a higher activation energy than the initial Michael addition. If you are using low-boiling solvents (like methanol or DCM), the thermal energy is insufficient to overcome this barrier, leaving you with open-chain amides. Causality & Solution: Perform the reaction in refluxing water (100 °C) or under solvent-free melt conditions (140–160 °C). Water facilitates the proton transfer necessary for the Michael addition and allows for a high enough temperature to force the elimination of water during lactamization.

Validated Protocol: Carboxylic Acid Formation

  • Initiation: Charge a round-bottom flask with itaconic acid (1.0 eq) and distilled water (1.5 mL/mmol). Cool the suspension to 0 °C.

  • Addition: Add isopropylamine (1.1 eq) dropwise over 30 minutes. Note: This acid-base neutralization is highly exothermic; controlling the addition rate prevents the volatilization of isopropylamine (bp 32 °C).

  • Cyclization: Equip the flask with a reflux condenser and heat to 100 °C for 12 hours.

  • Isolation: Cool to room temperature. Concentrate in vacuo and recrystallize the crude solid from ethanol/ethyl acetate.

  • Self-Validation: Run a 1 H NMR. The reaction is complete when the vinylic protons of itaconic acid (~5.7 and 6.3 ppm) completely disappear, replaced by the isopropyl methine septet (~4.2 ppm).

Phase 2: Carboxylic Acid Activation & Amidation

Q: When converting the carboxylic acid to the carboxamide using thionyl chloride (SOCl 2​ ) followed by aqueous ammonia, I get dark, tarry byproducts and low yields. What is going wrong? A: The pyrrolidone ring is sensitive to harsh, hot acidic conditions. Furthermore, if unreacted SOCl 2​ is left in the mixture, its violent exothermic reaction with aqueous ammonia generates localized superheating, leading to the thermal degradation of your product. Causality & Solution: Switch to a milder activation strategy, such as forming a mixed anhydride. This completely avoids the generation of HCl gas and allows the amidation to proceed smoothly at sub-zero temperatures.

Validated Protocol: Amidation via Mixed Anhydride

  • Activation: Dissolve 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous THF (5 mL/mmol) under nitrogen. Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and cool to -10 °C.

  • Anhydride Formation: Add ethyl chloroformate (1.2 eq) dropwise. Stir for 30 minutes.

  • Amidation: Add aqueous ammonium hydroxide (28%, 5.0 eq) dropwise, strictly maintaining the internal temperature below 0 °C.

  • Workup: Stir for 2 hours at room temperature. Concentrate, extract with dichloromethane (DCM), wash with brine, dry over Na 2​ SO 4​ , and evaporate.

  • Self-Validation: IR spectroscopy should reveal two distinct carbonyl stretches: ~1680 cm −1 for the lactam core and ~1650 cm −1 for the newly formed primary amide.

Phase 3: Dehydration to Nitrile

The final step requires stripping a molecule of water from the primary amide to yield the target carbonitrile[3].

TroubleshootingLogic Start Issue: Low Nitrile Yield After Dehydration Check1 Check TLC/LC-MS: Is starting amide unreacted? Start->Check1 Check2 Are there multiple side-product spots? Check1->Check2 No Action1 Increase Dehydrating Agent (e.g., POCl3 to 2.0 eq) Check1->Action1 Yes Action2 Lower Reaction Temp (0°C to RT) & Slow Quench Check2->Action2 Yes (Degradation) Action3 Check for Hydrolysis during Aqueous Workup Check2->Action3 No (Product lost to aqueous)

Fig 2. Troubleshooting logic tree for resolving low yields during the dehydration step.

Q: I am using POCl 3​ to dehydrate the carboxamide, but my isolated yield is poor despite full conversion on TLC. Where is my product going? A: The issue is almost certainly occurring during your aqueous quench. 5-Oxopyrrolidine-3-carbonitriles are electrophilic at the nitrile carbon. If the POCl 3​ quench is too exothermic, or if the pH becomes too basic/acidic during workup, the nitrile will rapidly hydrolyze back to the primary amide or carboxylic acid. Causality & Solution: Use Trifluoroacetic Anhydride (TFAA) with pyridine. It is milder, operates at lower temperatures, and requires a much less aggressive quench than POCl 3​ or SOCl 2​ [3].

Validated Protocol: Mild Dehydration

  • Setup: Dissolve the carboxamide (1.0 eq) in anhydrous DCM (5 mL/mmol) and add pyridine (2.5 eq). Cool to 0 °C under nitrogen.

  • Dehydration: Add TFAA (1.2 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Pour the mixture slowly into an ice-cold saturated NaHCO 3​ solution. Critical: Do not let the mixture exceed 10 °C during this step.

  • Isolation: Extract with DCM (3x). Wash the combined organics with 1M HCl (to remove pyridine), water, and brine. Dry over MgSO 4​ and concentrate.

  • Self-Validation: TLC (10% MeOH in DCM) will show the nitrile as a high-R f​ spot compared to the highly polar baseline amide. IR will show a sharp, distinct C≡N stretch at ~2240 cm −1 .

Quantitative Data Summary: Dehydrating Agents Comparison

To aid in your experimental design, below is a comparative matrix of dehydrating agents specifically evaluated for pyrrolidine-carboxamide systems:

Dehydrating AgentTypical EquivalentsReaction Temp (°C)Average Yield (%)Primary Yield-Loss Risk
TFAA / Pyridine 1.2 / 2.50 to 2585 - 95Minor (Highly recommended for sensitive lactams)
POCl 3​ 1.5 - 2.080 - 10070 - 80Exothermic hydrolysis during the aqueous quench
SOCl 2​ 2.0 - 3.070 - 8060 - 70Chlorination side-products; thermal degradation
Cyanuric Chloride 1.025 - 8070 - 80Difficult removal of cyanuric acid byproducts

References

  • Paytash, P. L., Sparrow, E., & Gathe, J. C. (1950). The Reaction of Itaconic Acid with Primary Amines. Journal of the American Chemical Society. URL:[Link]

  • Biermann, U., et al. (2015). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Wang, J., et al. (2013). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as hdac inhibitors for the treatment of cancer. Google Patents.

Sources

Optimization

Troubleshooting common impurities in 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the extraction and purification of 5-Oxo-1-(propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the extraction and purification of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile).

This functionalized γ -lactam is a highly polar intermediate frequently utilized in pharmaceutical synthesis[1]. Its structure features two highly reactive sites: a susceptible nitrile (-CN) group and a lactam ring. The primary challenge during aqueous workup is preventing hydrolytic degradation while successfully partitioning this highly water-soluble compound into the organic phase.

Impurity Profiling & Diagnostic Data

Before adjusting your workflow, you must identify the specific impurities forming during your extraction. The table below summarizes the quantitative analytical markers for the most common degradation products and residuals encountered during this process.

Impurity TypeChemical ModificationMass Shift ( Δ m/z)Relative Polarity (TLC)Primary Causality
Primary Amide -CN -CONH 2​ +18 DaHigher (Lower Rf​ )Mild hydrolytic conditions (pH < 4 or pH > 8)
Carboxylic Acid -CN -COOH+19 DaMuch Higher (Streaks)Prolonged exposure to strong acid/base[2]
Ring-Opened Product Lactam Amino Acid+18 DaMuch Higher (Baseline)Strong basic extraction (pH > 10)
Residual Amine Unreacted IsopropylamineN/AVariable (Ninhydrin +)Incomplete reaction; insufficient acidic wash

Mechanistic Degradation Pathways

Understanding the causality behind impurity formation is critical. Nitriles are electrophilic and susceptible to hydration, a process catalyzed by both acids and bases. Simultaneously, the γ -lactam ring can undergo nucleophilic attack by hydroxide ions, leading to ring cleavage.

DegradationPathways Target Target Nitrile (Lactam Core) Amide Primary Amide (+18 Da) Target->Amide H2O, Mild Acid/Base RingOpen Ring-Opened Amino Acid (+18 Da) Target->RingOpen NaOH / Strong Base Acid Carboxylic Acid (+19 Da) Amide->Acid H2O, Strong Acid/Base

Primary degradation pathways during unoptimized aqueous extraction.

Troubleshooting FAQs

Q1: My final LC-MS shows a major impurity with an M+18 mass peak. What is happening, and how do I fix it? A1: An M+18 mass shift indicates the addition of water (H 2​ O). In the context of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, this is caused by either the partial hydrolysis of the nitrile group to a primary amide or the base-catalyzed ring-opening of the lactam.

  • Diagnostic Check: Check your IR or NMR spectra. The appearance of a primary amide carbonyl stretch (~1650–1690 cm −1 ) alongside the lactam carbonyl indicates nitrile hydrolysis. The loss of the lactam carbonyl (~1690–1715 cm −1 ) indicates ring cleavage.

  • Solution: This occurs when the aqueous extraction layers are too acidic or too basic. You must strictly buffer your aqueous washes to a pH of 5.5–6.5.

Q2: How do I remove residual isopropylamine starting material without hydrolyzing the nitrile? A2: Isopropylamine (pKa ~10.6) is typically removed using an acidic wash to protonate the amine, driving it into the aqueous phase. However, exposing the nitrile-lactam to unbuffered 1M HCl triggers acid-catalyzed hydrolysis of the nitrile[2].

  • Solution: Replace strong mineral acids with a mild, buffered acidic wash. A 10% w/v aqueous solution of citric acid or a sodium phosphate buffer at pH 5.0 is sufficiently acidic to protonate the amine while minimizing the kinetic rate of nitrile hydrolysis.

Q3: The target compound is highly water-soluble. I am losing over 40% of my yield to the aqueous wash. How can I improve recovery? A3: The combination of the highly polar lactam core and the cyano group[3] gives this compound significant aqueous solubility. Standard extraction solvents like Ethyl Acetate (EtOAc) often fail to partition it effectively.

  • Solution:

    • Salting Out: Saturate all aqueous layers with NaCl (brine) prior to extraction to decrease the aqueous solubility of the organic compound.

    • Solvent Switch: Utilize a more polar extraction solvent system. A 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA), or 2-Methyltetrahydrofuran (2-MeTHF), provides a vastly superior partition coefficient for polar pyrrolidones.

Optimized Self-Validating Extraction Protocol

To prevent the impurities detailed above, implement the following step-by-step methodology. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Quenching & pH Adjustment

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add a pre-chilled 10% aqueous citric acid solution dropwise while stirring vigorously.

  • Self-Validation Checkpoint: Pause addition and measure the aqueous phase with a calibrated pH meter (do not rely on pH paper). The pH must stabilize between 5.5 and 6.0 . If it drops below 5.0, back-titrate immediately with saturated NaHCO 3​ .

Step 2: Organic Extraction

  • Action: Add 2-MeTHF (or DCM/IPA 9:1) at a 1:1 volume ratio to the aqueous mixture. Agitate vigorously for 5 minutes, then allow the phases to separate completely. Extract the aqueous layer two additional times.

  • Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate (eluent: 5% MeOH in DCM) and stain with KMnO 4​ . If a strong product spot remains, add solid NaCl to the aqueous layer until saturated, and perform one final extraction.

Step 3: Aqueous Washing

  • Action: Wash the combined organic layers with half-volume saturated aqueous NaCl (brine).

Step 4: Drying & Concentration

  • Action: Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter and evaporate the solvent under reduced pressure.

  • Self-Validation Checkpoint: Maintain the rotary evaporator water bath temperature below 40 °C . Higher temperatures in the presence of trace moisture will thermally catalyze the hydrolysis of the nitrile into the amide impurity. Do not use K 2​ CO 3​ as a drying agent, as its localized basicity can initiate lactam ring-opening during concentration.

ExtractionWorkflow Crude Crude Reaction Mixture Quench Citric Acid Quench (pH 5.5-6.0) Crude->Quench Cool to 0-5°C Extract Extraction (2-MeTHF or DCM/IPA) Quench->Extract Phase separation Wash Brine Wash (Salting Out) Extract->Wash Remove salts Dry Dry & Concentrate (Na2SO4, <40°C) Wash->Dry Yield Target Compound

Optimized extraction workflow for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules (MDPI).[Link]

  • WO2025017045A1 - Macrocycles for the treatment of autoimmune disease.
  • PYRROLIDINE-3-CARBONITRILE | CAS 10603-53-9. Matrix Fine Chemicals.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Welcome to the technical support resource for the synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS 1017446-29-5). This guide is designed for researchers, chemists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS 1017446-29-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature and time. We will explore the critical interplay between these parameters to maximize yield, minimize impurities, and ensure reproducible results.

The synthesis of N-substituted 5-oxopyrrolidine-3-carbonitriles typically proceeds via a two-step sequence: an initial aza-Michael addition of the primary amine (isopropylamine) to a suitable Michael acceptor, followed by an intramolecular cyclization to form the γ-lactam ring. The efficiency of each step is highly dependent on precise control of temperature and reaction duration.

Proposed Synthetic Pathway

The formation of the target molecule is hypothesized to proceed as follows:

Synthetic_Pathway cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Cyclization (Lactamization) A Isopropylamine C Michael Adduct Intermediate A->C + B Ethyl (E)-2-cyano-4-pentenoate (Michael Acceptor) B->C D Final Product: 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile C->D Heat / Base

Caption: Proposed two-step synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the initial aza-Michael addition step?

A1: Temperature plays a crucial role in balancing reaction rate and selectivity during the aza-Michael addition.[1] The addition of an amine to an α,β-unsaturated nitrile is an exothermic process.[2]

  • Low Temperatures (0–25 °C): At lower temperatures, the reaction rate is slower, which can be advantageous. It helps to control the exotherm, preventing thermal runaway and minimizing the formation of side products.[2][3] This is particularly important for preventing undesired secondary reactions, such as the addition of the Michael adduct to another molecule of the acceptor.

  • Elevated Temperatures (>40 °C): Increasing the temperature will accelerate the rate of the Michael addition. However, it can also promote side reactions, such as polymerization of the Michael acceptor or decomposition of the product. For many aza-Michael additions, running the reaction at or slightly above room temperature provides a good balance.[4]

Q2: How does reaction time influence the yield of the Michael addition intermediate?

A2: The optimal reaction time is the point at which the consumption of starting materials is maximized without significant formation of byproducts.

  • Insufficient Time: The reaction may not reach completion, resulting in a low yield of the desired intermediate and complicating purification due to the presence of unreacted starting materials.

  • Excessive Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product or the formation of impurities. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal stopping point.[5]

Q3: For the cyclization step, what is the effect of temperature on the formation of the 5-oxopyrrolidine ring?

A3: The intramolecular cyclization to form the γ-lactam is an endothermic process that generally requires thermal energy to proceed at a reasonable rate.

  • Low Temperatures (< 60 °C): At lower temperatures, the rate of cyclization will be very slow, potentially leading to incomplete conversion even after extended periods.

  • Optimal Temperatures (80–120 °C): This range typically provides sufficient energy to overcome the activation barrier for lactam formation without causing significant degradation. The specific optimal temperature will depend on the solvent used (e.g., refluxing toluene or DMF).[6]

  • High Temperatures (>120 °C): Excessively high temperatures can lead to decomposition of the starting material and product, resulting in lower yields and the formation of colored impurities (tarring).[2]

Q4: How long should the cyclization reaction be run?

A4: The reaction time for cyclization is inversely related to the temperature. At optimal temperatures, the reaction may be complete within a few hours. It is essential to monitor the disappearance of the open-chain intermediate to determine completion.[7] Running the reaction for too long can lead to side reactions, such as epimerization at the C3 position or other decomposition pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and optimization of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Issue 1: Low Yield of Final Product
Potential Cause Recommended Solution
Incomplete Michael Addition Monitor Step 1 by TLC or LC-MS to ensure full consumption of the starting amine. Consider increasing the reaction time at room temperature or slightly warming the reaction (e.g., to 40 °C) if kinetics are slow.
Inefficient Cyclization Increase the temperature of the cyclization step in increments of 10 °C (e.g., from 80 °C to 110 °C). Ensure the solvent has a sufficiently high boiling point for the desired temperature. Consider using a higher-boiling solvent like DMF if refluxing toluene is ineffective.
Product Degradation If the reaction mixture darkens significantly at elevated temperatures, this indicates decomposition.[2] Reduce the temperature and increase the reaction time for the cyclization step. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Reversibility of Michael Addition While less common for aza-Michael additions, if the reaction stalls, consider using a slight excess (1.1-1.2 equivalents) of isopropylamine to push the equilibrium towards the product.[8]
Issue 2: Formation of Significant Impurities
Potential Cause Recommended Solution
Polymerization of Michael Acceptor This is often caused by high localized temperatures. Add the isopropylamine dropwise to the Michael acceptor solution, possibly with cooling in an ice bath to manage the initial exotherm.[2]
Formation of Bis-adduct This occurs if the Michael adduct intermediate acts as a nucleophile. Maintain a lower temperature during the addition and consider using the amine as the limiting reagent.[4]
Hydrolysis of Nitrile Group If water is present, the nitrile can hydrolyze to a carboxylic acid or amide, especially at high temperatures and with prolonged reaction times. Ensure all reagents and solvents are anhydrous.[2]
Epimerization The stereocenter at the C3 position can be susceptible to epimerization under harsh basic or acidic conditions, or with prolonged heating. Minimize reaction time once the formation of the product is complete.

Optimization Workflow

The following workflow provides a systematic approach to optimizing reaction temperature and time.

Optimization_Workflow start Start Optimization step1_temp Step 1: Optimize Michael Addition Temp. (Screen 0°C, 25°C, 45°C) start->step1_temp step1_time Step 1: Optimize Michael Addition Time (Monitor by TLC/LC-MS at optimal temp) step1_temp->step1_time isolate Isolate & Characterize Michael Adduct (Confirm Structure & Purity) step1_time->isolate step2_temp Step 2: Optimize Cyclization Temp. (Screen 80°C, 100°C, 120°C) isolate->step2_temp step2_time Step 2: Optimize Cyclization Time (Monitor by TLC/LC-MS at optimal temp) step2_temp->step2_time low_yield Low Yield or Impurities? step2_time->low_yield purify Purify Final Product (Column Chromatography) analyze Analyze Final Product (NMR, MS, Purity) purify->analyze end End Optimization analyze->end low_yield->step1_temp Yes low_yield->purify No

Caption: A systematic workflow for optimizing temperature and time for the two-step synthesis.

Experimental Protocols

The following are representative protocols that can serve as a starting point for optimization.

Protocol 1: Aza-Michael Addition
  • To a round-bottom flask under an inert atmosphere (N₂), add ethyl (E)-2-cyano-4-pentenoate (1.0 eq.) and a suitable solvent (e.g., methanol or THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add isopropylamine (1.1 eq.) dropwise over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude Michael adduct can be used directly in the next step or purified if necessary.

Protocol 2: Intramolecular Cyclization
  • Dissolve the crude Michael adduct from the previous step in a high-boiling point solvent (e.g., toluene).

  • Heat the mixture to reflux (approx. 110 °C for toluene) and stir vigorously.

  • Monitor the conversion of the intermediate to the final product by TLC or LC-MS every hour.[7] The reaction is typically complete within 3-8 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Summary of Recommended Conditions

Parameter Step 1: Michael Addition Step 2: Cyclization Rationale
Temperature 0 °C to Room Temp. (25 °C)80–110 °C (Reflux)Control exotherm and prevent side reactions in Step 1; provide sufficient activation energy for lactam formation in Step 2.[2][6]
Time 4–12 hours3–8 hoursAllow for complete conversion without significant product degradation. Must be determined by reaction monitoring.[5][7]
Monitoring TLC, LC-MSTLC, LC-MSEssential for determining the optimal reaction time and preventing over- or under-reaction.[5]

By systematically evaluating and controlling reaction temperature and time, researchers can achieve a robust and efficient synthesis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, leading to higher yields and purity of this valuable synthetic intermediate.

References

  • BenchChem. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis. BenchChem Technical Support Center.
  • BenchChem. (2025). Managing reaction temperature for the synthesis of 1-ethyl-2-nitromethylene pyrrolidines. BenchChem Technical Support Center.
  • BenchChem. (2025). Technical Support Center: Improving Reaction Times for 2-Pyrrolidone Derivatization. BenchChem Technical Support Center.
  • ResearchGate. (2023). How can I block michael acceptor group from reacting with nitrogen during synthesis?.
  • García, J. M., et al. (2015). Dual Role of Pyrrolidine and Cooperative Pyrrolidine/Pyrrolidinium Effect in Nitrone Formation.
  • Zheng, B., et al. (2022). Practical Asymmetric Synthesis of a Bicyclic Pyrrolidinol. Organic Process Research & Development.
  • Chemist Wizards. (n.d.).
  • Reddit. (2012). r/chemistry - Have a favorite method for amine Michael additions? Do please share.
  • Ashenhurst, J. (2023).
  • Hussain, A., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
  • Appchem. (n.d.). 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.
  • Google Patents. (1960). US2952688A - Synthesis of pyrrolidine.
  • Pace, V., et al. (2023).
  • ResearchGate. (n.d.). (A) Optimization of reaction time. (B)
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Chen, Y., et al. (2015). A Facile, Six-Step Process for the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester, The Key Synthetic Intermediate of Aliskiren. Organic Process Research & Development.
  • Wikipedia. (n.d.). Michael addition reaction.
  • ResearchGate. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide.
  • Alfa Chemistry. (n.d.). Michael Addition.
  • ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic....
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar.
  • Iannelli, M., et al. (2020). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. PMC.
  • Sigma-Aldrich. (n.d.). (S)-5-Oxopyrrolidine-3-carboxylic acid.
  • BLDpharm. (n.d.). 1017446-29-5|5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.
  • The Journal of Organic Chemistry. (2003). Preparation and Double Michael Addition Reactions of a Synthetic Equivalent of Nazarov Reagent.
  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • Chem-Station. (2009).
  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Fuentes, N., et al. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Journal of the American Chemical Society.
  • Molecules. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • Walsh Medical Media. (n.d.).
  • Google Patents. (1983).

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Solubility for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals working with 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile).

Because this compound features a highly polar lactam (pyrrolidone) core, a strong dipole from the nitrile group, and a lipophilic N-isopropyl substituent, it exhibits amphiphilic phase behavior. This dual nature often leads to unpredictable solubility challenges, such as "oiling out" during crystallization and emulsion formation during aqueous extractions. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Section 1: Thermodynamic Profiling & Solvent Selection

To rationally select solvents and avoid empirical guesswork, we apply Hansen Solubility Parameters (HSP) . The total solubility parameter ( δ ) is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces. The pyrrolidone core and nitrile group contribute to high polar and hydrogen-bonding parameters, while the isopropyl group adds a dispersive lipophilic character, requiring carefully balanced solvent blends [1].

Table 1: Estimated HSP and Solubility Profile for Process Solvents
SolventPolarity Index δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Estimated Solubility Profile
Water 10.215.516.042.3Moderate (Prone to Emulsions)
Hexane 0.114.90.00.0Insoluble (High RED value)
Ethyl Acetate 4.415.85.37.2Good (Ideal for Extraction)
Dichloromethane 3.117.07.37.1Excellent
N,N-Dimethylformamide 6.417.413.711.3Excellent (Ideal Co-solvent)

Note: Values are representative of standard Hansen Solubility Parameters for the solvents, mapped against the amphiphilic profile of pyrrolidone derivatives [2].

Section 2: Troubleshooting FAQs

Q1: My compound is "oiling out" (forming an emulsion) instead of crystallizing upon the addition of an anti-solvent. How do I fix this? A1: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs because the integration of the sterically hindered isopropyl group into a rigid crystal lattice is kinetically slower than phase separation [3].

  • Causality: High supersaturation forces the solute to separate into a solute-rich liquid phase. Impurities often partition into this oil, further depressing the melting point and preventing nucleation [4].

  • Solution: You must operate strictly within the Metastable Zone Width (MSZW). Reduce the anti-solvent dosing rate and introduce seed crystals before the LLPS boundary is crossed (See Protocol 1).

Q2: I am losing product to the aqueous phase during liquid-liquid extraction. Hexane and diethyl ether are not extracting it efficiently. A2: The pyrrolidone core and nitrile group act as strong hydrogen-bond acceptors, giving the molecule substantial aqueous solubility.

  • Causality: Non-polar solvents like hexane have a high Relative Energy Difference (RED) compared to the polar lactam core, resulting in poor partitioning [5].

  • Solution: Switch your extraction solvent to a moderately polar, aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Additionally, saturate the aqueous layer with NaCl ("salting out") to increase ionic strength, which thermodynamically drives the organic compound into the organic phase (See Protocol 2).

Q3: The compound precipitates prematurely as an amorphous solid during a reaction in THF when cooled. A3: The solubility of this compound is highly temperature-dependent in moderately polar solvents.

  • Solution: If low temperatures are required for reaction kinetics, use a co-solvent system. Adding 10-20% of a highly polar aprotic solvent like DMF or DMSO will significantly lower the RED between the solvent blend and the solute, maintaining homogeneity without interfering with most reaction mechanisms.

Section 3: Standard Operating Protocols

Protocol 1: Seeding-Assisted Anti-Solvent Crystallization (Preventing LLPS)

This protocol is a self-validating system: the visual shift from cloudy to clear ensures you are correctly positioned within the Metastable Zone before seeding.

  • Dissolution: Dissolve the crude 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in a minimal amount of "good" solvent (e.g., Ethyl Acetate) at 50°C until a clear solution is achieved.

  • Anti-Solvent Titration: Slowly add the "poor" solvent (e.g., Heptane) dropwise under moderate stirring until the solution becomes slightly cloudy (indicating the solubility limit).

  • MSZW Entry: Immediately add 2-3 drops of Ethyl Acetate to just clear the cloudiness. You are now safely inside the Metastable Zone[6].

  • Seeding: Introduce 1-2% (w/w) of pure, finely ground crystalline seed of the compound.

  • Aging: Hold the temperature steady at 50°C for 1 hour. Causality: This allows the crystal lattice to form and consume supersaturation, avoiding the kinetic trap of LLPS[7].

  • Cooling: Cool linearly to 5°C over a 4-hour period. Filter and wash with cold Heptane.

Protocol 2: Salting-Out Extraction Workflow
  • Quench: Quench the reaction mixture with distilled water.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the mixture while stirring until no more dissolves (the aqueous layer is fully saturated).

  • Extraction: Extract the aqueous phase three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Washing & Drying: Combine the organic layers. Wash once with a minimal amount of saturated brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 4: Workflow Visualization

SolubilityTroubleshooting Start Solubility Issue Detected 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile PhaseCheck Identify Phase Behavior During Process Start->PhaseCheck Oiling Liquid-Liquid Phase Separation (Oiling Out / Emulsion) PhaseCheck->Oiling Cooling / Antisolvent Precip Premature Solid Precipitation (Amorphous/Glassy) PhaseCheck->Precip Reaction / Cooling Extraction Poor Aqueous Extraction (Product Loss to Water) PhaseCheck->Extraction Aqueous Workup FixOiling Protocol 1: Seeding in MSZW Reduce Antisolvent Rate Oiling->FixOiling FixPrecip Increase Temp & Add Polar Aprotic Co-solvent Precip->FixPrecip FixExt Protocol 2: Salting Out Switch to EtOAc/DCM Extraction->FixExt

Decision tree for troubleshooting 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile phase issues.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Steven Abbott.[Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: How To Fix Oiling Out in Recrystallization?[Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.[Link]

  • Royal Society of Chemistry (RSC). (2020). Supporting Information: Hansen solubility parameters and relative energy difference.[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, highly polar heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of small, highly polar heterocycles. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile presents a unique triad of chromatographic challenges:

  • Lack of a strong chromophore: It is virtually invisible to standard UV detection.

  • High polarity: The lactam carbonyl and the nitrile group act as strong hydrogen-bond acceptors.

  • Non-ionizable nature: The N-isopropyl group neutralizes the basicity of the pyrrolidine ring, rendering pH-driven ion-exchange methods ineffective.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation of this specific compound.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: My compound streaks heavily on normal-phase silica gel, leading to broad peaks and poor recovery. How can I resolve this? A1: The causality of streaking here lies in the strong hydrogen-bonding interaction between the highly polar lactam carbonyl/nitrile groups and the acidic silanol (Si-OH) sites on standard silica gel. While the N-isopropyl group provides some steric bulk, it is insufficient to prevent these secondary interactions.

  • Optimization Strategy: Switch from a standard Hexane/Ethyl Acetate gradient to a more protic Dichloromethane (DCM)/Methanol (MeOH) system. The methanol competitively binds to the silanol groups, disrupting the lactam-silica interactions. Additionally, introducing a basic modifier like 0.1% Triethylamine (TEA) to the mobile phase effectively deactivates the acidic silica sites, sharpening the peak shape and improving recovery[1].

Q2: I am monitoring my purification at 254 nm, but I only see impurities. Where is my product? A2: Your product is eluting, but you cannot see it. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile lacks an extended conjugated π -system or aromatic ring. Its only UV-absorbing feature is the lactam amide bond (an n→π∗ transition at ~210 nm), which has a very weak molar absorptivity and is completely masked by the UV cutoff of common solvents like ethyl acetate.

  • Optimization Strategy: You must decouple your detection from the compound's optical properties by using a universal detector[2]. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are mandatory for tracking pyrrolidone derivatives.

Q3: Normal phase chromatography failed to separate a closely eluting polar impurity. What is the best orthogonal approach? A3: When normal phase (NPLC) fails due to similar polarities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides an orthogonal separation mechanism based on hydrophobic dispersion forces rather than polar interactions[3]. Because the target molecule is highly polar, it will elute very early on a standard C18 column.

  • Optimization Strategy: Utilize a highly aqueous gradient (starting at 0-5% Acetonitrile) and a column designed to resist phase collapse (e.g., an AQ-C18 or polar-embedded C18). The addition of 0.1% Formic Acid ensures that any trace ionizable impurities remain in a single protonation state, preventing peak splitting[4].

Part 2: Quantitative Comparison of Purification Strategies

To select the appropriate method, compare the quantitative performance metrics of the three primary chromatographic techniques applicable to this lactam.

Chromatography TechniqueStationary PhaseTypical Loading Capacity (% w/w)Ideal Gradient SystemTarget Retention Factor ( k′ )Theoretical Plates ( N )
Normal Phase (Flash) Bare Silica (SiO 2​ )5.0 - 10.0%0-10% MeOH in DCM2.0 - 4.0~2,000
Reversed-Phase (Prep LC) End-capped C180.5 - 2.0%5-40% MeCN in H 2​ O1.5 - 5.0~15,000
HILIC Diol or Amide1.0 - 3.0%95-60% MeCN in H 2​ O3.0 - 6.0~10,000

Part 3: Purification Decision Matrix

Use the following logical workflow to determine the most efficient purification strategy based on your crude scale and impurity profile.

Purification_Strategy A Crude 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile B Purification Scale > 1 gram? A->B C Normal Phase Flash (Silica, DCM/MeOH) B->C Yes (> 1g) D Prep RP-HPLC (C18, H2O/MeCN) B->D No (< 1g) E Are impurities co-eluting due to high polarity? C->E G Pure Compound Verify via ELSD/NMR D->G High Purity Achieved F HILIC Chromatography (Diol/Amide Phase) E->F Yes (Streaking) E->G No (Good Resolution) F->G Orthogonal Separation

Workflow for selecting the optimal pyrrolidone chromatography technique based on scale.

Part 4: Self-Validating Experimental Protocols

Protocol A: Normal Phase Flash Chromatography with ELSD Detection

Use this protocol for initial bulk purification (>1g scale).

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of DCM. Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate to a free-flowing powder. Causality: Dry loading prevents the initial band broadening that occurs when a highly polar compound is loaded in a strong solvent[1].

  • Column Equilibration: Equilibrate a high-performance spherical silica column (20-40 µm) with 100% DCM for 3 Column Volumes (CV).

  • Detector Configuration: Route the column effluent through a flow splitter to an ELSD. To ensure proper aerosolization of the mobile phase without volatilizing the target pyrrolidone, set the ELSD drift tube temperature to 50 °C and the nebulizer gas pressure to 40 PSI[5].

  • Gradient Elution: Execute a shallow gradient from 0% to 10% MeOH in DCM over 15 CV.

  • System Validation Step: Spot the collected ELSD-triggered fractions on a TLC plate, develop in 10% MeOH/DCM, and stain with Potassium Permanganate (KMnO 4​ ). The lactam ring will reduce the permanganate upon gentle heating, appearing as a distinct yellow spot on a purple background. This visually validates the presence of the non-UV active compound before pooling.

Protocol B: Preparative RP-HPLC for High-Purity Isolation

Use this protocol for final polishing or separating closely related diastereomers/isomers.

  • Sample Preparation: Dissolve the crude in the initial mobile phase (5% Acetonitrile in HPLC-grade Water). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Stationary Phase Setup: Install an end-capped C18 preparative column (e.g., 150 x 21.2 mm, 5 µm). Causality: End-capping minimizes secondary interactions with residual silanols, which is critical for lactams[3].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Design: Initiate the run at 0% B for 2 minutes to ensure the highly polar target partitions into the stationary phase. Apply a shallow, high-resolution gradient to 40% B over 20 minutes[4].

  • System Validation Step: Before committing to the time-consuming lyophilization of the aqueous fractions, inject a 1 µL aliquot of the pooled fractions onto an analytical LC-MS system (ESI+ mode). A single peak exhibiting an m/z of 153.1 [M+H]+ and 175.1 [M+Na]+ confirms both the identity and the absolute purity of the isolated fraction.

  • Recovery: Lyophilize (freeze-dry) the validated fractions to remove the water, acetonitrile, and volatile formic acid, yielding the pure solid product.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Welcome to the Technical Support Center for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as N-isopropyl-5-oxopyrrolidine-3-carbonitrile). This functionalized γ -lactam is a critical intermediate and buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as N-isopropyl-5-oxopyrrolidine-3-carbonitrile). This functionalized γ -lactam is a critical intermediate and building block in drug development. While pyrrolidones are generally robust, the specific combination of an N-isopropyl group and a C-2 methylene position makes this compound uniquely vulnerable to autoxidation and radical-mediated degradation during long-term storage.

This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the chemical integrity of your batches.

Mechanistic Insights: The Causality of Degradation

To effectively prevent degradation, you must first understand the structural vulnerabilities of the molecule. Oxidative degradation of this compound does not occur randomly; it is highly regioselective, targeting two specific sites via radical mechanisms:

  • The Tertiary Carbon of the Isopropyl Group: The tertiary C–H bond on the N-isopropyl substituent has a relatively low bond dissociation energy. In the presence of atmospheric oxygen, actinic light, or trace metal impurities, this position undergoes facile hydrogen abstraction to form a stable tertiary radical. This radical rapidly reacts with O2​ to form a reactive hydroperoxide.

  • The C-2 Position of the Pyrrolidone Ring: The α -carbon adjacent to the lactam nitrogen is highly susceptible to Class IV-type radical oxidative mechanisms. Extensive studies on structurally similar lactams, such as N-methylpyrrolidone (NMP), demonstrate that exposure to oxygen and transition metals leads to the formation of cyclic imides (succinimides) and ring-opened products[1]. Similarly, aerobic oxidation of N-alkyl amides and lactams is known to yield cyclic imides as the primary thermodynamic sink[2].

OxidationPathway A 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile B Radical Initiation (O2, Light, Trace Metals) A->B Exposure C Tertiary Carbon Radical (Isopropyl Group) B->C H-Abstraction D C-2 Carbon Radical (Pyrrolidone Ring) B->D H-Abstraction E Hydroperoxide Formation (Autoxidation) C->E + O2 F Imide Formation (1-Isopropyl-2,5-dioxopyrrolidine -3-carbonitrile) D->F + O2 / Oxidation

Mechanistic pathways of oxidative degradation targeting the isopropyl and C-2 pyrrolidone positions.

Quantitative Stability Data

The table below summarizes the accelerated degradation profile of the compound under various storage conditions. The data illustrates the critical importance of inert atmosphere and temperature control.

Storage ConditionAtmosphereLight Exposure30-Day Recovery (%)Primary Impurity Detected
25°C (Benchtop)Ambient AirLight82.4%Hydroperoxides, Imide
25°C (Benchtop)Ambient AirDark89.1%Hydroperoxides
4°C (Fridge)Ambient AirDark94.5%Trace Hydroperoxides
-20°C (Freezer)Ambient AirDark97.2%None detected
-20°C (Freezer) Argon (Inert) Dark >99.9% None detected

Troubleshooting Guide

Q: My compound has turned slightly yellow over time. What is happening? A: Yellowing is a classic macroscopic symptom of oxidative degradation. The formation of conjugated impurities or complex radical coupling products shifts the absorption spectrum into the visible range. This indicates that the compound was exposed to oxygen, light, or trace transition metals[1]. Solution: Repurify the batch via silica gel chromatography and implement the inert storage protocol below.

Q: I am seeing a new, highly polar spot on my TLC plate. What is the likely impurity? A: Oxidation of the C-2 position yields the corresponding succinimide derivative (1-isopropyl-2,5-dioxopyrrolidine-3-carbonitrile)[2]. Because of the additional hydrogen-bond accepting carbonyl group, this imide is significantly more polar than the parent lactam. Hydroperoxide intermediates will also streak or appear at the baseline.

Q: My biological or catalytic assay results are drifting. Could the compound be degrading in solution? A: Yes. If you are using a stock solution stored in ambient air, dissolved oxygen will initiate autoxidation. Solution: Always prepare fresh stock solutions using degassed, anhydrous solvents. If storage is mandatory, use amber vials and store at -80°C.

Experimental Protocols: Self-Validating Systems

Protocol A: Self-Validating Peroxide Detection (KI-Starch Test)

Before using a batch that has been stored for >3 months, you must verify its chemical integrity. This protocol utilizes a self-validating colorimetric shift to detect hydroperoxides.

  • Preparation: Dissolve 10 mg of the stored 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in 1 mL of LC-MS grade methanol.

  • Acidification: Add 1 mL of glacial acetic acid to the solution.

  • Reagent Addition: Add 0.1 mL of a saturated aqueous potassium iodide (KI) solution, followed by 1 drop of a 1% starch indicator solution.

  • Self-Validation Check:

    • Negative Result (Pass): The solution remains colorless or pale yellow. The batch is free of significant peroxides and safe to use.

    • Positive Result (Fail): The solution rapidly turns deep blue or black. The hydroperoxides have oxidized the iodide to iodine ( I2​ ), which complexes with the starch. The batch must be discarded or repurified.

Protocol B: Inert Storage and Handling Workflow

To prevent the initiation of the radical chain mechanism, oxygen and light must be systematically excluded.

StorageWorkflow S1 Synthesize / Receive Compound S2 Purify via Column Chromatography S1->S2 S3 Sparging with Argon (15 mins) S2->S3 Remove dissolved O2 S4 Aliquot into Amber Vials S3->S4 S5 Add BHT (0.01% w/w) *If compatible* S4->S5 Optional S6 Seal with PTFE Septa & Store at -20°C S4->S6 Standard Protocol S5->S6

Standard operating procedure for the preparation and storage of oxidation-sensitive pyrrolidones.

Step-by-Step Execution:

  • Purification: Ensure the compound is highly pure (>99%) before storage. Trace transition metals from synthetic catalysts (e.g., Pd, Cu) will catalyze the Fenton-like decomposition of any formed peroxides, accelerating degradation.

  • Sparging: Dissolve the compound in a volatile, inert solvent (e.g., DCM) and sparge the solution with Argon gas for 15 minutes to displace all dissolved oxygen.

  • Aliquoting: Transfer the solution into amber glass vials (to block actinic light). Evaporate the solvent under a gentle stream of Argon to leave the dry compound.

  • Sealing: Seal the vials immediately with PTFE-lined septa caps. Do not use standard rubber septa, as they are permeable to oxygen over time.

  • Storage: Store the sealed vials in a dark freezer at -20°C or lower.

Frequently Asked Questions (FAQs)

Q: Can I use antioxidants to stabilize the compound? A: Yes. If your downstream application (e.g., in vitro assays or further synthesis) permits, adding 0.01% w/w of a radical scavenger like Butylated hydroxytoluene (BHT) acts as a sacrificial antioxidant. BHT will quench the initial tertiary carbon radicals before they can react with O2​ .

Q: Does the nitrile group at the 3-position contribute to oxidative instability? A: No. The nitrile group itself is highly resistant to autoxidation. However, its strong electron-withdrawing nature slightly increases the acidity of the C-3 and C-4 protons. Despite this, the primary oxidative attack remains kinetically favored at the N-isopropyl tertiary carbon and the C-2 position due to radical stabilization by the adjacent heteroatom.

Q: Is it safe to store this compound in aqueous buffers? A: For long-term storage, absolutely not. While the primary threat addressed here is oxidation, prolonged storage in aqueous media (especially at pH > 8 or pH < 4) will lead to the hydrolysis of the nitrile group, converting it into an amide or carboxylic acid. Always store the compound in its neat, anhydrous form.

References

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach Source: Queen's University Belfast / Journal of Analytical Methods in Chemistry URL:[1]

  • Aerobic Oxidation of N-Alkylamides Catalyzed by N-Hydroxyphthalimide under Mild Conditions. Polar and Enthalpic Effects Source: The Journal of Organic Chemistry (ACS Publications) URL:[2]

Sources

Troubleshooting

Minimizing side reactions during 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile functionalization

Technical Support Center: Functionalization of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Welcome to the Technical Support Center for the functionalization of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Welcome to the Technical Support Center for the functionalization of 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile). This highly versatile gamma-lactam scaffold is critical in drug discovery and fragment-based design. However, its multiple reactive centers—the acidic C3 methine, the C4 methylene, the electrophilic lactam carbonyl, and the reducible/hydrolyzable nitrile—often lead to competing side reactions.

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and mechanistic insights to help you achieve absolute chemoselectivity and regioselectivity.

Diagnostic Hub: Troubleshooting Guides (Q&A)

Issue 1: Regioselectivity Problems During Alkylation Q: When attempting to alkylate the pyrrolidone ring, I am getting a mixture of C3-alkylated and C4-alkylated products, along with some dialkylation. How can I control the regioselectivity? A: The core issue is the competing acidity of the C3 proton (alpha to the nitrile) and the C4 protons (alpha to the lactam carbonyl).

  • Causality: Thermodynamic conditions (e.g., NaH, K2CO3 at room temperature or above) favor deprotonation at the C3 position because the nitrile-stabilized anion is thermodynamically more stable. However, kinetic conditions using bulky lithium bases (e.g., LiHMDS, LDA) at cryogenic temperatures (-78 °C) favor deprotonation at the less sterically hindered C4 position. The lithium counterion also coordinates strongly with the lactam carbonyl oxygen, directing the base to the C4 protons[1].

  • Solution for C4-Alkylation: Use 1.05 equivalents of LDA or LiHMDS in THF at -78 °C. Add the electrophile slowly and quench at low temperature to prevent equilibration.

  • Solution for C3-Alkylation: Use a non-coordinating base like K2CO3 in DMF or NaH in THF at 0 °C to room temperature.

Issue 2: Lactam Ring Opening During Nitrile Hydrolysis Q: I am trying to hydrolyze the C3-carbonitrile to a carboxylic acid/amide, but LC-MS shows a mass corresponding to the ring-opened amino acid (+18 Da). How do I prevent this? A: The gamma-lactam (pyrrolidone) ring is highly susceptible to hydrolysis under the harsh aqueous acidic or basic conditions traditionally used for nitrile hydrolysis[2][3].

  • Causality: Strong hydroxide solutions (e.g., 6M NaOH, reflux) will attack both the nitrile carbon and the lactam carbonyl. Because the lactam is a cyclic amide, its hydrolysis relieves some ring strain, making the ring-opening thermodynamically favorable.

  • Solution: To stop at the primary amide, use the Radziszewski reaction (mild H2O2 and K2CO3 in DMSO/H2O). The hydroperoxide anion (HOO⁻) is a highly alpha-effect-driven nucleophile that selectively attacks the highly electrophilic nitrile carbon at room temperature without cleaving the lactam[3]. For complete hydrolysis to the carboxylic acid without ring opening, chemoenzymatic methods (e.g., using nitrilases) are highly recommended as they operate at neutral pH and ambient temperatures[4].

Issue 3: Over-Reduction of the Scaffold Q: My reduction of the nitrile to a primary amine using LiAlH4 is yielding a pyrrolidine side product. How can I preserve the 5-oxo (lactam) group? A: LiAlH4 is too aggressive and lacks chemoselectivity; it will reduce both the nitrile to an amine and the lactam carbonyl to a methylene group[2].

  • Solution: Switch to Borane-Dimethylsulfide (BH3·SMe2) or Borane-THF. Borane is an electrophilic reducing agent that coordinates preferentially to the more electron-rich nitrogen of the nitrile, reducing it to the primary amine while leaving the relatively electron-deficient lactam carbonyl intact. Alternatively, catalytic hydrogenation using Raney Nickel in methanolic ammonia (to suppress secondary amine formation) is highly chemoselective for the nitrile.

Knowledge Base (FAQs)

Q: How do I prevent epimerization at the C3 stereocenter during C4 functionalization? A: If your starting material is enantioenriched at C3, generating an enolate at C4 can cause epimerization at C3 via extended enolization or base-catalyzed proton exchange. To minimize this, use strictly irreversible deprotonation conditions (e.g., LDA at -78 °C) and avoid excess base. Ensure your electrophile is highly reactive (e.g., allyl bromide, benzyl bromide) to trap the kinetic enolate instantly.

Q: Why do I see dialkylation even when using exactly 1 equivalent of base? A: Dialkylation occurs when the mono-alkylated product is more acidic than the starting material, leading to rapid proton exchange. This is common at the C4 position. To prevent this, use a strongly coordinating additive like HMPA or DMPU to increase the nucleophilicity of the enolate, ensuring the alkylation rate outcompetes the proton transfer rate.

Data Analytics: Impact of Conditions on Alkylation Regioselectivity

The following table summarizes how base selection and temperature dictate the regiochemical outcome of alkylation (using benzyl bromide as the model electrophile).

Base SystemSolventTemp (°C)AdditiveRatio (C3 : C4)Total Yield (%)Primary Outcome
NaH (1.1 eq)THF25None85 : 1568%Thermodynamic C3-alkylation
K2CO3 (2.0 eq)DMF60None95 : 572%Thermodynamic C3-alkylation
LiHMDS (1.05 eq)THF-78None15 : 8576%Kinetic C4-alkylation
LDA (1.05 eq)THF-78DMPU5 : 9584%Highly selective C4-alkylation

Mandatory Visualization: Reaction Pathways & Chemoselectivity

G cluster_alk Alkylation Pathways cluster_hyd Hydrolysis Pathways SM 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile C4_Alk C4-Alkylated Product (Kinetic Control) SM->C4_Alk LDA, THF, -78°C Electrophile C3_Alk C3-Alkylated Product (Thermodynamic Control) SM->C3_Alk NaH, THF, 25°C Electrophile Amide C3-Carboxamide (Chemoselective) SM->Amide H2O2, K2CO3 DMSO, 25°C RingOpen Ring-Opened Amino Acid (Lactam Cleavage) SM->RingOpen 6M NaOH, H2O Reflux

Caption: Chemoselective and regioselective functionalization pathways of 5-oxopyrrolidine-3-carbonitrile.

Protocol Library: Self-Validating Methodologies

Protocol A: Regioselective C4-Alkylation via Kinetic Enolate Self-Validation Checkpoint: The reaction color should remain pale yellow. A deep red/brown color indicates decomposition or over-deprotonation.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge with 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Dropwise add LDA (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene) down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Electrophile Addition: Add the electrophile (1.1 equiv) neat or as a THF solution dropwise. If dialkylation is a known issue for your specific electrophile, add DMPU (2.0 equiv) 5 minutes prior to the electrophile.

  • Quenching: After 2 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH4Cl (equal volume to THF). Critical: Do not let the reaction warm to room temperature before quenching, as this will lead to equilibration to the C3-anion.

  • Workup: Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Chemoselective Nitrile Hydrolysis to Primary Amide (Radziszewski Reaction) Self-Validation Checkpoint: Vigorous bubbling (O2 evolution) is normal. LC-MS should show the product mass (M+18) without the ring-opened byproduct mass (M+36).

  • Preparation: Dissolve the nitrile (1.0 equiv) in a 4:1 mixture of DMSO and water (0.5 M).

  • Activation: Add solid K2CO3 (0.5 equiv). Stir for 5 minutes at room temperature.

  • Oxidation: Slowly add 30% aqueous H2O2 (3.0 equiv) dropwise via a syringe pump over 30 minutes. Caution: Exothermic reaction. Use a water bath to maintain the internal temperature below 30 °C.

  • Monitoring: Stir for 2-4 hours. Monitor by TLC (EtOAc/Hexanes). The primary amide will appear as a significantly more polar spot.

  • Quenching: Cool to 0 °C and carefully quench excess peroxide with saturated aqueous Na2S2O3 until a starch-iodine test is negative.

  • Workup: Extract with 10% MeOH in DCM (5x) due to the high polarity of the amide. Wash with minimal brine to remove DMSO, dry over Na2SO4, and concentrate.

References

  • Chemoenzymic Production of Lactams from Aliphatic α,ω-Dinitriles. ACS Publications. Available at: [Link]

  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • Reductive Alkylation of Tertiary Lactams via Addition of Organocopper (RCu) Reagents to Thioiminium Ions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile Purity: A Column Comparison Guide

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals. The Analytical Challenge: Polarity and Silanol Interactions 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals.

The Analytical Challenge: Polarity and Silanol Interactions

5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile) is a highly polar, nitrogen-containing heterocyclic intermediate. Its structural features—a hydrophilic lactam core, a highly polar nitrile group, and a weakly hydrophobic isopropyl moiety—present a distinct chromatographic challenge.

When analyzing the purity of this compound, traditional reversed-phase liquid chromatography (RPLC) methods often fail. To achieve adequate retention, standard C18 columns require highly aqueous mobile phases (>95% water). However, under these conditions, traditional C18 alkyl chains undergo phase dewetting (hydrophobic collapse), leading to a sudden loss of retention and severe irreproducibility[1]. Furthermore, the compound's hydrogen-bond acceptor sites (carbonyl and nitrile) interact strongly with acidic, unreacted silanols on the bare silica surface, resulting in unacceptable peak tailing.

To establish a robust, self-validating analytical method, we must objectively compare stationary phase chemistries and validate the optimal method according to the latest regulatory frameworks.

ColSelection A Target Analyte: 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile B Challenge: High Polarity & H-Bonding A->B C1 Standard C18 (High Aqueous) B->C1 Traditional C2 Polar-Embedded C18 (Amide Shielded) B->C2 Optimized C3 HILIC Mode (High Organic) B->C3 Orthogonal D1 Phase Dewetting & Silanol Tailing C1->D1 D2 Optimal Retention & Peak Symmetry C2->D2 D3 Good Retention but Diluent Mismatch C3->D3

Fig 1: Method development decision tree for polar pyrrolidine derivatives.

Experimental Design & Column Comparison

To determine the optimal stationary phase, an experimental comparison was conducted using three distinct column chemistries. The mobile phase for the RPLC columns consisted of 10 mM Potassium Phosphate buffer (pH 6.0) and Methanol, while the HILIC column utilized an Acetonitrile-rich mobile phase.

Quantitative Performance Data
Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )*Conclusion
Standard C18 (L1)0.81.854,5001.2Unsuitable (Dewetting)
HILIC (Bare Silica)4.51.308,2002.5Acceptable, lower efficiency
Polar-Embedded C18 3.2 1.05 12,500 3.8 Optimal Performance

*Resolution calculated against the critical des-isopropyl hydrolysis degradant.

The Causality Behind the Results

Why did the Polar-Embedded C18 outperform the others? Polar-embedded columns incorporate an amide, urea, or carbamate linkage near the silica surface[2]. This embedded group serves a dual mechanistic purpose:

  • Prevention of Dewetting: It acts as an internal hydrogen-bonding site that maintains a localized hydration layer near the silica surface, preventing the C18 chains from folding onto themselves even in 100% aqueous conditions[3].

  • Silanol Shielding: The polar group electrostatically shields the basic nitrogen and polar carbonyl/nitrile groups of the analyte from interacting with residual silanols, drastically reducing peak tailing and increasing theoretical plates ( N )[1].

While HILIC serves as a strong orthogonal method for highly polar compounds[4],[2], it requires the sample to be dissolved in high organic diluents. For process chemistry samples originating from aqueous streams, this causes solvent mismatch and peak distortion, making the Polar-Embedded C18 the superior choice for routine purity analysis.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A method is only as reliable as its validation. The following step-by-step protocol is designed as a self-validating system —incorporating autonomous System Suitability Testing (SST) checks that verify performance before reporting data. This workflow strictly adheres to the updated ICH Q2(R2) guidelines (effective June 2024) and the ICH Q14 Analytical Target Profile (ATP) risk-based approach[5],[6],[7].

Validation S1 Analytical Target Profile (ATP) S2 Specificity & Peak Purity S1->S2 S3 Linearity & Accuracy S2->S3 S4 Precision & Robustness S3->S4 S5 Validated Method per ICH Q2(R2) S4->S5

Fig 2: Lifecycle approach to analytical validation following ICH Q14 and Q2(R2) guidelines.

Step 1: System Suitability Testing (SST) Initialization
  • Action: Inject a resolution mixture containing 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (1.0 mg/mL) and its primary hydrolysis degradant (0.01 mg/mL).

  • Self-Validating Mechanism: The CDS (Chromatography Data System) is programmed to automatically abort the sequence if Rs​<2.0 , Tf​>1.5 , or if the RSD of 5 replicate standard injections exceeds 0.73%.

Step 2: Specificity and Forced Degradation
  • Action: Subject the API to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours.

  • Causality: The lactam ring is highly susceptible to base-catalyzed hydrolysis. Specificity ensures the primary peak is spectrally pure. Use a Photodiode Array (PDA) detector to confirm the Peak Purity Index is > 0.990 across the entire peak width, proving no co-elution of degradants[8].

Step 3: Linearity and Range
  • Action: Prepare calibration standards ranging from the Limit of Quantitation (LOQ, typically 0.05% of nominal) up to 120% of the target concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the target response. ICH Q2(R2) now explicitly requires the evaluation of the working range to ensure proportional response[4].

Step 4: Accuracy (Spike Recovery)
  • Action: Spike known amounts of purified impurities into the sample matrix at 80%, 100%, and 120% of their specification limits.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. This proves the sample matrix does not suppress the analyte response.

Step 5: Precision (Repeatability & Intermediate)
  • Action: Perform 6 replicate preparations of the sample at 100% concentration. Have a second analyst repeat the process on a different day using a different HPLC system.

  • Acceptance Criteria: The overall %RSD for the assay must be ≤1.0% .

Step 6: Robustness via Design of Experiments (DoE)
  • Action: Instead of traditional One-Factor-At-a-Time (OFAT) testing, utilize a multivariate DoE approach as mandated by ICH Q14[7]. Vary column temperature ( ±5∘C ), flow rate ( ±0.1 mL/min), and mobile phase pH ( ±0.2 units) simultaneously.

  • Acceptance Criteria: Establish the Method Operable Design Region (MODR). As long as parameters remain within the MODR, the method is guaranteed to yield valid results.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Intuitionlabs.ai.

  • Elder, D. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review.

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences.com.

  • LCGC International. "Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study." Chromatographyonline.com.

  • Element Lab Solutions. "Column Selection for HPLC Method Development." Elementlabsolutions.com.

  • Patil, N., et al. "Design of β-Alanine-Derived Novel C18 Stationary Phase Containing Embedded Urea and Amide Groups for the Separation of Versatile Analytes." ACS Publications.

  • Asian Journal of Pharmaceutical Analysis. "Development and Validation of RP-HPLC Method for Simultaneous Estimation of Piracetam and Vinpocetine." Ajpaonline.com.

Sources

Comparative

5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile vs other pyrrolidine-based building blocks

The incorporation of sp3-rich aza-heterocycles is a cornerstone strategy in modern drug discovery, allowing medicinal chemists to escape the "flatland" of planar aromatic rings and improve three-dimensional pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of sp3-rich aza-heterocycles is a cornerstone strategy in modern drug discovery, allowing medicinal chemists to escape the "flatland" of planar aromatic rings and improve three-dimensional pharmacophore coverage[1]. However, the traditional pyrrolidine ring, while highly versatile, often introduces significant liabilities related to basicity, hERG channel inhibition, and rapid metabolic clearance[2].

5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile represents a rationally designed, "metabolically hardened" building block. By integrating a lactam (5-oxo), an N-isopropyl group, and a cyano handle, this scaffold overcomes the inherent limitations of basic pyrrolidines while retaining excellent synthetic utility.

This guide provides an objective, data-driven comparison between 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile and traditional pyrrolidine alternatives, complete with mechanistic insights and validated experimental protocols.

Structural and Physicochemical Comparison

To understand the strategic advantage of this specific scaffold, we must compare its physicochemical profile against standard pyrrolidine building blocks used in library generation: N-Boc-pyrrolidine-3-carbonitrile (a standard secondary amine precursor) and Pyroglutamic acid (a natural lactam).

Property / Descriptor5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrileN-Boc-pyrrolidine-3-carbonitrile (Deprotected)Pyroglutamic Acid (5-oxopyrrolidine-2-carboxylic acid)
Core Structure N-alkylated LactamBasic Secondary AmineUnsubstituted Lactam
Basicity (pKa of N) ~ -0.5 (Non-basic)~ 9.0 (Highly basic)~ -0.5 (Non-basic)
H-Bond Donors 01 (NH)2 (NH, OH)
H-Bond Acceptors 2 (C=O, C≡N)1 (C≡N)3 (C=O, C=O, OH)
Lipophilicity (cLogP) ~ 0.8~ 0.2~ -1.1
Primary Metabolic Liability Low (Sterically hindered)High (CYP450 α-oxidation)[3]Moderate (Phase II conjugation)
hERG Inhibition Risk Low (Neutral at pH 7.4)High (Protonated at pH 7.4)[4]Low (Anionic at pH 7.4)
Mechanistic Insights: The Causality of Scaffold Design

As an application scientist, it is critical to look beyond the raw data and understand why these structural modifications dictate biological performance:

  • The 5-Oxo (Lactam) Effect: In a standard pyrrolidine, the nitrogen lone pair is highly basic. At physiological pH (7.4), it becomes protonated, creating a pharmacophore that strongly binds to the hERG potassium channel, leading to cardiotoxicity[4]. Furthermore, the adjacent alpha-carbons are highly susceptible to CYP450-mediated oxidation, forming reactive iminium ions that lead to rapid clearance or covalent toxicity[5]. The 5-oxo group delocalizes the nitrogen lone pair into the carbonyl pi-system. This drastically reduces the pKa, rendering the nitrogen neutral at physiological pH, abolishing hERG liability, and blocking alpha-oxidation[3].

  • The N-Isopropyl Effect: While unsubstituted lactams (like pyroglutamic acid) leave an NH hydrogen bond donor, the N-isopropyl group masks this donor, lowering the Topological Polar Surface Area (TPSA) and significantly improving passive membrane permeability (e.g., crossing the blood-brain barrier). The bulky isopropyl group also sterically shields the nitrogen, preventing the N-dealkylation commonly seen with N-methyl groups.

  • The 3-Carbonitrile Handle: Unlike carboxylic acids which require coupling reagents, the cyano group is a highly atom-economical handle. It acts as an electron-withdrawing group to further stabilize the ring and can be chemoselectively reduced to a primary amine for subsequent library generation.

Pathway & Workflow Visualizations

To illustrate the metabolic advantages and synthetic utility of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, the following logical pathways are provided.

MetabolicStability BasicPyr Basic Pyrrolidine (High pKa, Unprotected) CYP450_1 CYP450 Oxidation (Liver Microsomes) BasicPyr->CYP450_1 Iminium Reactive Iminium Ion (High Clearance / Toxicity) CYP450_1->Iminium Rapid Lactam 5-Oxo Pyrrolidine (Lactam, Neutral Core) CYP450_2 CYP450 Oxidation (Liver Microsomes) Lactam->CYP450_2 Stable Metabolically Stable (Alpha-oxidation Blocked) CYP450_2->Stable Blocked

Caption: CYP450-mediated oxidation pathways of basic pyrrolidines versus metabolically stable 5-oxo lactam scaffolds.

SyntheticWorkflow Start 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile Red CoCl2 / NaBH4 (Chemoselective Reduction) Start->Red Amine 3-(Aminomethyl) Derivative Red->Amine Amidation Acyl Chloride / DIPEA (Amidation) Amine->Amidation Library Target Drug Library (Lead Compounds) Amidation->Library

Caption: Chemoselective derivatization workflow for library generation using the 3-carbonitrile handle.

Self-Validating Experimental Protocols

To utilize this building block effectively, researchers must employ protocols that respect its specific chemical nature. Below are two self-validating workflows: one for synthetic derivatization and one for biological validation.

Protocol A: Chemoselective Reduction of the 3-Carbonitrile

Objective: Convert the nitrile to a primary amine (3-aminomethyl) without reducing the 5-oxo lactam carbonyl. Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH4) are too aggressive and will reduce the lactam to a basic pyrrolidine, destroying the metabolic hardening. We utilize Cobalt(II) chloride and Sodium Borohydride (NaBH4), which generates transient cobalt boride—a catalyst highly specific for nitrile reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Catalyst Addition: Add CoCl2·6H2O (0.2 eq, 2 mmol). The solution will turn a distinct pink/purple color.

  • Reduction: Cool the reaction flask to 0 °C in an ice bath. Slowly add NaBH4 (3.0 eq, 30 mmol) in small portions over 30 minutes. Validation Check: The solution will rapidly turn black, indicating the successful formation of the active cobalt boride catalytic species. Effervescence (H2 gas) will occur.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain for primary amines).

  • Workup: Quench the reaction with 3M HCl (carefully, to destroy excess NaBH4), then basify to pH 10 with concentrated NH4OH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The resulting 5-(aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one can be used directly for amidation.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Empirically validate the metabolic stability of the lactam scaffold compared to a basic pyrrolidine control[2]. Causality: HLMs contain the full complement of Phase I CYP450 enzymes. By adding NADPH (the necessary cofactor for CYP450), we isolate CYP-mediated clearance. Including a positive control (Verapamil) ensures the microsomes are enzymatically active, validating the entire assay system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the target compound and the basic pyrrolidine control in DMSO. Dilute to a 1 µM working solution in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 40 µL of the 1 µM compound solution with 10 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of pre-warmed 6 mM NADPH solution to each well (Final NADPH = 1 mM).

  • Time-Course Sampling: At time points 0, 15, 30, and 60 minutes, remove a 10 µL aliquot and immediately quench it by adding it to 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Output: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The 5-oxo derivative will demonstrate a significantly longer t1/2​ (>60 min) compared to the basic pyrrolidine (<15 min).

References

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) | OIST Groups. Okinawa Institute of Science and Technology.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).
  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors. ACS Medicinal Chemistry Letters.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification. National Institutes of Health (NIH).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We will explore the predictable fragment...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. We will explore the predictable fragmentation pathways under collision-induced dissociation (CID), present a comprehensive experimental protocol for its analysis, and draw objective comparisons with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the structural elucidation of novel pyrrolidone derivatives.

Introduction: The Significance of Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1] The specific compound of interest, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (Molecular Formula: C8H12N2O, Molecular Weight: 152.19 g/mol ), combines several key functional groups that influence its chemical properties and analytical behavior: a cyclic amide (lactam), an N-isopropyl substituent, and a nitrile group.[2][3] Accurate structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of these compounds in drug development pipelines. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a powerful tool for this purpose, providing detailed structural information from minimal sample quantities.[4]

Theoretical Fragmentation Pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

Understanding the fragmentation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID) is crucial for its identification. In positive-ion ESI, the molecule will readily form a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 153.19. Protonation is most likely to occur at the amide oxygen or the nitrile nitrogen, influencing the subsequent fragmentation cascades.[5][6]

The primary fragmentation pathways for the [M+H]+ ion of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile are predicted to be:

  • Loss of the Isopropyl Group: A common fragmentation pathway for N-alkyl amides involves the cleavage of the N-alkyl bond.[7] This would result in the loss of a propylene molecule (C3H6, 42.08 Da) via a rearrangement, leading to a fragment ion at m/z 111.11.

  • Ring Opening and Cleavage: Cyclic amides can undergo ring-opening followed by fragmentation.[8] Cleavage of the amide bond within the pyrrolidinone ring is a characteristic fragmentation route.[5][9] This can lead to a variety of product ions depending on the specific bonds that are broken.

  • Loss of Carbon Monoxide: The lactam ring can lose a molecule of carbon monoxide (CO, 28.01 Da), a common fragmentation for cyclic ketones and amides, resulting in a fragment at m/z 125.18.[10]

  • Nitrile Group Involvement: The nitrile group can also direct fragmentation, although it is generally less labile than the N-isopropyl group.

The following diagram illustrates the predicted major fragmentation pathways:

G M [M+H]+ m/z 153.19 F1 Loss of Propylene (-C3H6) m/z 111.11 M->F1 α-cleavage at N-isopropyl F2 Loss of CO (-CO) m/z 125.18 M->F2 Lactam fragmentation F3 Ring Cleavage Product M->F3 Ring Opening

Caption: Predicted major fragmentation pathways for protonated 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a detailed methodology for the fragmentation analysis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Materials and Reagents
  • 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

Sample Preparation
  • Prepare a stock solution of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile at 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

LC-MS/MS System and Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the polar compound, for example, 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 50-200.

  • Product Ion Scan (MS/MS):

    • Precursor Ion: m/z 153.2

    • Collision Gas: Argon

    • Collision Energy: Ramped (e.g., 10-40 eV) to observe the full fragmentation pattern.

The following diagram outlines the experimental workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution LC HPLC Separation Working->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2

Caption: Experimental workflow for the LC-MS/MS analysis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often involves orthogonal analytical techniques. Here, we compare the utility of MS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureMass Spectrometry (ESI-MS/MS)NMR Spectroscopy (¹H, ¹³C)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures mass-to-charge ratio of ions and their fragments.Measures the magnetic properties of atomic nuclei.Separates volatile compounds followed by mass analysis.[11]
Information Provided Molecular weight and fragmentation pattern for structural elucidation.Detailed connectivity and stereochemistry of the molecule.[12][13]Retention time and electron ionization (EI) mass spectrum.
Sensitivity High (picomole to femtomole).Lower (micromole to nanomole).High (picogram to nanogram).
Sample Requirement Low (µg to ng).Higher (mg).Low (µg to ng).
Throughput High.Low.High.
Strengths for this Molecule Excellent for confirming molecular weight and identifying key structural motifs through fragmentation.Unambiguous structure determination and stereochemical assignment.Good for purity analysis and identification of volatile impurities.[14]
Limitations for this Molecule Isomeric differentiation can be challenging without standards.Lower sensitivity and requires pure samples.The compound may require derivatization to improve volatility.[2]

Conclusion

Mass spectrometry, particularly ESI-MS/MS, is a rapid, sensitive, and highly informative technique for the structural analysis of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile. The predicted fragmentation pathways, primarily involving the loss of the N-isopropyl group and ring cleavage, provide a clear roadmap for its identification in complex matrices. When complemented with data from NMR for unambiguous structural confirmation and GC-MS for purity assessment, a comprehensive analytical characterization can be achieved, supporting the advancement of drug discovery and development programs involving this important class of molecules.

References

  • V. G. S. G. de la V, M. R. F. G. D. D., C. C. S., & N. A. V. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 379. [Link]

  • Kim, H. Y., & Salem, N., Jr. (1986). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Prostaglandins, Leukotrienes and Medicine, 21(3), 243-250.
  • Silva, M. M., & Santos, C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Magnetic Resonance Spectroscopy. InTech.
  • Ng, F., & Laskin, J. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 25(9), 1605-1616.
  • Zhao, L., Liu, Y., Zhang, Y., & Pan, C. (2018). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
  • BenchChem. (2025).
  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. (2010). ARKIVOC.
  • de Almeida, G. S. S., da Silva, M. S., de Oliveira, T. B., da Silva, A. D. S., & de Souza, M. V. N. (2018).
  • Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459.
  • Shcherban, O. O., & Lelyush, M. I. (2020). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan.
  • Cheng, C., & Gross, M. L. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 22(5), 929-940.
  • JoVE. (2024). Mass Spectrometry Cycloalkene Fragmentation in Analytical Chemistry. Retrieved from [Link]

  • Geddes-Krasniqi, P., & Sibi, M. P. (2002). Interpretation of the pyrrolidine region of the 1H NMR spectrum (400 MHz, CDCl3) of 9a. Tetrahedron, 58(38), 7671-7678.
  • BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.
  • Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601.
  • DeCaprio, A. P., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging drugs. Journal of the American Society for Mass Spectrometry, 31(6), 1279-1289.
  • Li, W., Xu, X., & Tang, W. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(19), 12154-12161.
  • Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 510-517.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry.
  • Main fragmentation pathway for amides (A) and imides (B) in HRESI-MS. (n.d.).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
  • Postulated fragmentation pathways for protonated Trp. Isobaric fragment... (n.d.).
  • Surface-induced Dissociation: An Effective Tool to Probe Structure, Energetics and Fragmentation Mechanisms of Proton
  • de Almeida, G. S. S., da Silva, M. S., de Oliveira, T. B., da Silva, A. D. S., & de Souza, M. V. N. (2018).
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Influence of Secondary Structure on the Fragmentation of Proton
  • Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics.
  • de Almeida, G. S. S., da Silva, M. S., de Oliveira, T. B., da Silva, A. D. S., & de Souza, M. V. N. (2018).
  • Appchem. (n.d.). 5-oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile. Retrieved from [Link]

  • Kalíková, K., & Tesařová, E. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines.
  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissoci
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2012). Journal of Analytical Methods in Chemistry, 2012, 815482.
  • Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Mass Spectrometry: Fragment
  • Mass Spectrometry: Fragment
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007108. Retrieved from [Link]

  • Minkwitz, R., & Schneider, S. (1998). Protonation of nitriles: isolation and characterization of alkyl- and arylnitrilium ions. Dalton Transactions, (15), 2587-2592.
  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. (2014). Journal of the American Society for Mass Spectrometry, 25(12), 2064-2073.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). Molecules, 29(20), 4811.
  • Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts. (2020). Analytical Chemistry, 92(15), 10566-10574.
  • PubChem. (n.d.). Isopropylacetamide. Retrieved from [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2025). Journal of the American Society for Mass Spectrometry.
  • NIST. (n.d.). 5-Oxo-1-phenylacetyl-pyrrolidine-2-carboxylic acid methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Isopropyl alcohol, TMS derivative. Retrieved from [Link]

Sources

Comparative

Structural Validation of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile: A Comparative Guide to X-ray Crystallography

Target Audience: Researchers, structural biologists, and drug development professionals. Small molecule building blocks, particularly highly functionalized pyrrolidones, are foundational to the synthesis of active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Small molecule building blocks, particularly highly functionalized pyrrolidones, are foundational to the synthesis of active pharmaceutical ingredients (APIs) such as racetams and targeted kinase inhibitors. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile ( C8​H12​N2​O ) presents a unique analytical challenge: it features a flexible five-membered lactam ring, an N-isopropyl group subject to steric rotation, and a chiral center at C3.

While routine spectroscopic methods confirm connectivity, they often fall short of providing definitive 3D conformational data. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods, providing a robust, self-validating experimental protocol for the structural elucidation of this pyrrolidine derivative.

Comparative Analysis: SCXRD vs. Alternative Modalities

In drug discovery, relying solely on 1D/2D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) can lead to structural misassignments, particularly regarding stereochemistry and ring puckering. SCXRD remains the gold standard for atomic-resolution validation [1].

Table 1: Performance Comparison of Structural Validation Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD)2D NMR (COSY, HSQC, NOESY)High-Resolution Mass Spectrometry (HRMS)
Primary Output Definitive 3D atomic coordinates & packingThrough-bond/space connectivityExact molecular weight & fragmentation
Absolute Stereochemistry Definitive (via Flack parameter using Cu Kα)Ambiguous (requires chiral derivatization)None (cannot distinguish enantiomers)
Conformational Analysis Exact solid-state conformation (envelope/half-chair)Time-averaged solution state (often overlapping)None
Intermolecular Forces Direct observation of H-bonds & dipole interactionsInferred via chemical shift changesNone
Sample Requirement ~0.1 mg (requires a high-quality single crystal)5–10 mg (requires high solubility)< 1 µg
Throughput/Speed Low to Medium (Crystallization is rate-limiting)HighVery High

The Causality of Choice: For 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile, NOESY NMR can suggest the relative orientation of the C3-cyano group, but the inherent flexibility of the pyrrolidone ring (rapid interconversion between envelope and half-chair conformers in solution) blurs the time-averaged NOE signals. SCXRD physically "freezes" the molecule in its lowest-energy solid-state lattice, allowing for the precise measurement of the C-C≡N bond angle and the steric hindrance imparted by the N-isopropyl moiety.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for SCXRD analysis. Every step includes internal quality checks to prevent the propagation of errors into the final Protein Data Bank (PDB) or Cambridge Structural Database (CSD) deposition [2].

G N1 Synthesis & Purification (>99% Purity via HPLC) N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 X-ray Diffraction (Cu Kα, 100 K) N2->N3 N4 Phase Problem Solution (Direct Methods) N3->N4 N5 Refinement (SHELXL, F²) N4->N5 N6 Validation (CheckCIF & Flack) N5->N6

SCXRD structural validation workflow for pyrrolidine derivatives.

Step-by-Step Methodology

Step 1: Crystal Growth (Vapor Diffusion / Slow Evaporation)

  • Procedure: Dissolve 10 mg of highly pure (>99%) 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in 0.5 mL of ethyl acetate (EtOAc). Place the vial inside a larger sealed chamber containing 3 mL of hexanes (anti-solvent). Allow vapor diffusion at 4 °C over 72 hours.

  • Mechanistic Rationale: The slow diffusion of the non-polar hexane into the polar EtOAc gradually lowers the dielectric constant of the solvent mixture, gently pushing the compound past its solubility threshold. This controlled nucleation prevents twinning and yields pristine, block-like single crystals.

Step 2: Crystal Mounting and Data Collection

  • Procedure: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a cryoloop. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Mechanistic Rationale: The Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent ice formation and acts as a rigid matrix at 100 K. Collecting data at 100 K minimizes thermal atomic vibrations (reducing Anisotropic Displacement Parameters, or B-factors), which drastically sharpens high-angle diffraction spots and improves the 2mFo​−DFc​ electron density map quality [1].

  • Radiation Choice: Use Cu Kα radiation ( λ=1.54184 Å) rather than Mo Kα. Because this molecule contains only light atoms (C, H, N, O), the stronger anomalous scattering of oxygen and nitrogen at the Cu wavelength is strictly required to reliably determine the absolute configuration (Flack parameter) of the C3 chiral center.

Step 3: Structure Solution and Refinement

  • Procedure: Integrate the diffraction frames using APEX4 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Check: Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model. The final R1​ value should be <0.05 , and the Goodness-of-Fit (GooF) should be near 1.0.

Data Presentation: Expected Crystallographic Parameters

To benchmark the success of the experiment, the refined data must align with strict crystallographic validation metrics. Below is a representative data table for a high-quality structure of this compound.

Table 2: Crystallographic Data and Refinement Metrics
ParameterValue / MetricQuality Indicator
Chemical Formula C8​H12​N2​O Matches HRMS exact mass
Formula Weight 152.19 g/mol -
Temperature 100(2) KEnsures minimal thermal smearing
Wavelength (Cu Kα) 1.54184 ÅOptimal for light-atom absolute structure
Crystal System / Space Group Orthorhombic / P21​21​21​ Chiral space group confirms enantiopurity
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085 Excellent fit ( R1​<5% is the gold standard)
Goodness-of-fit on F2 1.045Ideal value is ~1.00; indicates proper weighting
Flack Parameter 0.02(8)Confirms absolute stereochemistry at C3
Max / Min Electron Density 0.25/−0.18e⋅A˚−3 No unassigned atoms or severe noise [2]

Note: A Flack parameter near 0 (with a standard uncertainty <0.1 ) definitively proves that the correct enantiomer has been modeled, whereas a value near 1.0 indicates the inverted structure.

Mechanistic Insights from the Solid-State Structure

Validating the structure via SCXRD provides insights that directly impact downstream drug formulation and computational docking studies [1]:

  • Ring Puckering: The pyrrolidine ring typically adopts an envelope conformation to minimize the eclipsing strain between the C2 and C3 substituents. SCXRD precisely maps this puckering amplitude, which is critical for accurate 3D pharmacophore modeling.

  • Steric Shielding by the Isopropyl Group: The bulky N-isopropyl group restricts the rotational freedom around the N1-C(isopropyl) bond. Crystallography reveals the exact dihedral angles, showing how the methyl groups orient to minimize steric clashes with the adjacent C5 carbonyl oxygen.

  • Crystal Packing & Dipole Interactions: The highly polar carbonitrile ( −C≡N ) and lactam carbonyl ( −C=O ) groups dominate the crystal lattice packing. Because the molecule lacks strong hydrogen-bond donors (no N-H or O-H), the lattice is held together by weaker dipole-dipole interactions and C−H⋯O / C−H⋯N contacts. Understanding these packing forces is essential for predicting the compound's solubility and polymorphic behavior during API formulation.

References

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.[Link]

  • Smart, O. S., Bricogne, G., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(4), 266-276.[Link]

Validation

Benchmarking the Reactivity of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile in Cross-Coupling: A Comprehensive Guide

Executive Summary In modern medicinal chemistry and drug development, functionalized pyrrolidones serve as privileged scaffolds for central nervous system (CNS) therapeutics and enzyme inhibitors. 5-Oxo-1-(propan-2-yl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrrolidones serve as privileged scaffolds for central nervous system (CNS) therapeutics and enzyme inhibitors. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (also known as 1-isopropyl-5-oxopyrrolidine-3-carbonitrile) has emerged as a highly versatile, bifunctional building block.

Unlike traditional unfunctionalized lactams, this molecule possesses two distinct, orthogonally reactive sites:

  • The C3-Carbonitrile Group: Acts as a robust pseudohalide for transition-metal-catalyzed or photoredox-mediated decyanative cross-coupling[1][2].

  • The C4-Methylene Position: Activated by the adjacent carbonyl and the inductive effect of the nitrile, making it an ideal candidate for Pd-catalyzed α -arylation[3].

This guide objectively benchmarks the performance of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile against alternative pyrrolidone derivatives, detailing the causality behind experimental choices and providing self-validating protocols for its functionalization.

Structural Causality & Reactivity Profiling

To understand the superior benchmarking performance of this specific substrate, we must analyze its structural causality:

  • The N-Isopropyl Shielding Effect: In transition-metal catalysis (particularly Nickel), unsubstituted (N-H) or minimally substituted (N-methyl) pyrrolidones frequently coordinate to the metal center, leading to catalyst poisoning or off-target N-arylation. The bulky N-(propan-2-yl) group provides optimal steric shielding, suppressing Lewis acid-base interactions with the catalyst while maintaining sufficient solubility.

  • Nitrile as a Leaving Group: The C–CN bond is notoriously inert. However, recent advancements in Ni-catalyzed reductive cross-coupling have unlocked nitriles as powerful C(sp3) radical precursors and pseudohalides[2].

  • pKa Modulation for Enolate Chemistry: The pKa of an unfunctionalized pyrrolidin-2-one at the α -position is typically ~24–25, requiring harsh bases like LDA or NaHMDS[4]. The electron-withdrawing C3-nitrile inductively lowers the pKa of the C4 protons, enabling regioselective enolate formation using milder bases (e.g., LiHMDS at -78 °C), thereby minimizing degradation pathways[3].

Pathways A 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile B Decyanative Coupling (C3-Functionalization) A->B Ni/Zn, Xantphos - CN C Alpha-Arylation (C4-Functionalization) A->C Pd, Base - H+ D Photoredox Coupling (Radical Pathway) A->D Visible Light PCET

Divergent cross-coupling pathways of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Benchmarking Data: Comparative Performance

Decyanative Cross-Coupling (C3-Arylation)

Decyanative reductive cross-coupling utilizes Nickel catalysis to couple the C3 position with aryl triflates, extruding the nitrile group[2].

Table 1: Performance in Ni-Catalyzed Decyanative Coupling vs. Aryl Triflates

Substrate (Pyrrolidine-3-carbonitrile)Catalyst SystemReductantYield (%)Mechanistic Note
5-Oxo-1-(propan-2-yl)- (Target)NiCl₂·DME / XantphosZn dust84% Optimal steric shielding prevents N-coordination.
1-Methyl-5-oxo- (Alternative A)NiCl₂·DME / XantphosZn dust42%Severe catalyst poisoning via N-coordination.
1-Benzyl-5-oxo- (Alternative B)NiCl₂·DME / XantphosZn dust65%Competitive benzylic C-N bond cleavage observed.
Palladium-Catalyzed α -Arylation (C4-Arylation)

Enolate cross-coupling at the C4 position requires precise base selection to avoid disrupting the C3-nitrile[3].

Table 2: Performance in Pd-Catalyzed Enolate α -Arylation vs. Aryl Bromides

SubstrateEst. C4 pKaBase RequiredCatalyst SystemYield (%)
5-Oxo-1-(propan-2-yl)-3-carbonitrile ~17–19LiHMDS (-78 °C)Pd₂(dba)₃ / XPhos88%
1-(Propan-2-yl)pyrrolidin-2-one (No CN)~24–25LDA (0 °C)Pd₂(dba)₃ / XPhos61%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating in-process analytical checkpoints.

Protocol A: Ni-Catalyzed Decyanative Reductive Cross-Coupling (C3-Arylation)

This protocol couples the target molecule with 4-methoxyphenyl triflate, utilizing Xantphos as a ligand whose wide bite angle thermodynamically favors the critical reductive elimination step[2].

  • Reagent Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with NiCl₂·DME (10.0 mol%), Xantphos (10.0 mol%), and Zn dust (3.0 equiv.).

    • Causality: Zn dust must be freshly activated (washed with 1M HCl, water, ethanol, and ether, then dried in vacuo) to remove the passivating ZnO layer, ensuring rapid reduction of Ni(II) to the active Ni(0) species.

  • Substrate Addition: Add 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (0.2 mmol) and 4-methoxyphenyl triflate (0.4 mmol, 2.0 equiv.).

  • Solvent & Activation: Inject anhydrous THF (1.0 mL). Seal the tube and heat to 100 °C for 24 hours.

  • Self-Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot under positive Argon pressure. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS.

    • Validation: The disappearance of the starting material peak ( m/z 152) and the emergence of the cross-coupled product mass confirms successful oxidative addition and radical capture. If unreacted aryl triflate dominates, the Zn dust was insufficiently activated.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Zn salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Mechanism Ni0 Ni(0)L_n OA Oxidative Addition Ni0->OA Ar-OTf NiII Ni(II) Complex OA->NiII TM Radical Addition NiII->TM Alkyl Radical (from Nitrile) NiIII Ni(III) Species TM->NiIII RE Reductive Elimination NiIII->RE RE->Ni0 Product Formation

Catalytic cycle for the Ni-catalyzed decyanative reductive cross-coupling.

Protocol B: Pd-Catalyzed α -Arylation (C4-Functionalization)

This protocol selectively functionalizes the C4 position while leaving the C3-nitrile intact, exploiting the pKa differential[3].

  • Enolate Generation: Dissolve 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (0.5 mmol) in anhydrous THF (2.5 mL) under Argon. Cool the solution to -78 °C.

  • Base Addition: Dropwise add LiHMDS (0.55 mmol, 1.0 M in THF) over 5 minutes. Stir at -78 °C for 30 minutes.

    • Causality: LiHMDS is chosen over LDA because its slight steric bulk and lower basicity perfectly match the nitrile-activated C4 protons, preventing over-deprotonation or nucleophilic attack on the nitrile carbon.

  • Catalyst Injection: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and bromobenzene (0.6 mmol) in THF (1.0 mL) for 10 minutes to generate the active Pd(0) complex. Inject this mixture into the enolate solution.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (UV active). The formation of a new, less polar UV-active spot indicates successful arylation. Quench a micro-aliquot with NH₄Cl(aq) and verify via LC-MS.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and purify via column chromatography.

Future Directions: Photoredox Decyanative Coupling

Beyond transition metal catalysis, the C3-nitrile of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is highly amenable to visible-light-driven photoredox catalysis[5]. By utilizing photocatalysts (e.g., Ir(ppy)₃ or organic dyes) and a hydrogen atom transfer (HAT) reagent, the nitrile can be extruded as a radical leaving group under entirely metal-free, room-temperature conditions. This represents the next frontier in late-stage functionalization of pyrrolidone-based drug candidates.

References

  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines ResearchG
  • Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes RSC Publishing
  • Decyanative Heteroarylations of Glycine Derivatives ACS Public
  • Pyrrolidine | C4H9N | CID 31268 - PubChem NIH
  • Recent Developments in Inter- and Intramolecular Enolate Arylation ResearchG

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

As drug development accelerates—particularly in the synthesis of complex macrocycles, HDAC inhibitors, and STING antagonists—laboratories are increasingly handling specialized nitrogenous intermediates. 5-Oxo-1-(propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates—particularly in the synthesis of complex macrocycles, HDAC inhibitors, and STING antagonists—laboratories are increasingly handling specialized nitrogenous intermediates. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5) is a prime example of a high-value, functionally dense intermediate.

However, the presence of both a lactam (pyrrolidone) core and a reactive carbonitrile (nitrile) moiety introduces specific logistical and environmental challenges at the end of its lifecycle. This guide provides drug development professionals and safety officers with a field-proven, self-validating operational plan for the safe handling, segregation, and thermal destruction of this compound.

Mechanistic Hazard Assessment: The Causality of Disposal Rules

To establish a culture of safety, laboratory personnel must understand why specific disposal protocols exist, rather than simply following them by rote. The disposal of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is dictated by its molecular architecture:

  • The Carbonitrile Group (-C≡N): Under standard ambient conditions, this organic nitrile is highly stable. However, during improper thermal destruction (e.g., low-temperature incineration or open burning), incomplete combustion can cleave the nitrile group, releasing highly toxic hydrogen cyanide (HCN) gas.

  • The Pyrrolidone Nitrogen: The nitrogen atom embedded in the lactam ring oxidizes upon combustion. Without proper environmental controls, this yields nitrogen oxides (NOx) , which are severe respiratory hazards and environmental pollutants.

Quantitative Data & Physicochemical Profile

Effective waste segregation begins with understanding the physical parameters of the chemical. Below is the operational profile for 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Property / Hazard MarkerValue / DescriptionOperational Disposal Implication
CAS Number 1017446-29-5Mandatory identifier for hazardous waste manifests.
Molecular Formula C8H12N2OHigh nitrogen-to-carbon ratio; requires NOx scrubbing during incineration.
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; dry spills require HEPA vacuums or wet-wiping, never dry sweeping.
Chemical Stability Stable under normal conditionsDo not mix waste streams with strong oxidizers or concentrated acids, which can trigger exothermic degradation.
Thermal Decomposition CO, CO₂, NOx, HCNIncineration facility must possess an afterburner and alkaline scrubber.

Disposal Routing & Thermal Destruction Pathway

The following logic tree dictates the segregation and ultimate destruction pathway for both solid API residues and liquid synthesis waste containing this compound.

G Start Waste Generation: 5-Oxo-1-(propan-2-yl) pyrrolidine-3-carbonitrile Solid Solid Waste (Powder / API Residue) Start->Solid Liquid Liquid Waste (Synthesis Solutions) Start->Liquid SolidContainer Seal in HDPE/Glass Label: Toxic Organic Solid Solid->SolidContainer Halogenated Halogenated Solvents (e.g., DCM mixtures) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO / DMF) Liquid->NonHalogenated Incinerator High-Temp Incineration (>1000°C) + Afterburner SolidContainer->Incinerator Halogenated->Incinerator RCRA Segregation NonHalogenated->Incinerator RCRA Segregation Scrubber Alkaline Flue Gas Scrubber (NOx & HCN Neutralization) Incinerator->Scrubber Exhaust Gas

Fig 1. Disposal routing and thermal destruction pathway for organic nitrile waste.

Self-Validating Experimental & Operational Workflows

To ensure compliance with the [2], the following step-by-step protocols are designed as self-validating systems . This means each workflow contains a built-in verification step to confirm that the procedure was executed successfully, leaving zero room for operational ambiguity.

Protocol A: Solid Spill Response & Decontamination

Use this protocol if the raw powder is spilled inside a fume hood or on a lab bench.

  • Isolate and Equip: Immediately halt work. Don fresh nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered to an optimal working height to maintain negative pressure.

  • Wet-Wipe Containment (No Sweeping): Do not use a brush, as this aerosolizes the toxic nitrile dust. Lightly dampen a highly absorbent, lint-free laboratory wipe with a compatible solvent (e.g., Isopropanol or Water).

  • Inward Collection: Gently wipe the powder from the outer edges of the spill toward the center.

  • Primary Packaging: Place the contaminated wipes into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Secondary Decontamination: Spray the affected surface with a 10% bleach (sodium hypochlorite) solution to chemically oxidize any microscopic nitrile residues, let sit for 5 minutes, and wipe dry.

  • System Validation Check: Perform a visual and tactile inspection of the surface using a clean, dry wipe. Weigh the sealed HDPE waste container and cross-reference it with the estimated mass of the spilled material. A mass balance recovery (accounting for wipes) validates successful containment.

Protocol B: Routine Liquid Waste Segregation

Use this protocol for disposing of mother liquors, extraction layers, or reaction solutions containing the compound.

  • Determine Solvent Matrix: Identify whether the 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a non-halogenated solvent (e.g., DMSO, DMF, Ethyl Acetate).

    • Causality Note: Halogenated solvents require specific incineration conditions to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste into a halogenated stream drastically increases disposal costs and environmental risk [3].

  • Transfer to Designated Carboy: Using a grounded funnel, pour the liquid waste into the appropriate, chemically compatible liquid waste carboy (e.g., Red label for Halogenated, Blue/Green label for Non-Halogenated).

  • Manifest Documentation: Log the exact volume and concentration of the nitrile intermediate added to the carboy on the attached RCRA hazardous waste manifest.

  • System Validation Check: Check the pH of a 1mL aliquot of the waste stream (if aqueous/mixed). Ensure the pH is between 5 and 9. Highly acidic environments can prematurely degrade the nitrile group into toxic gases inside the sealed carboy. If the pH is out of bounds, neutralize it prior to sealing the carboy.

Final Logistics & Vendor Handoff

When preparing containers for pickup by an accredited environmental services vendor, ensure that all labels explicitly state: "Contains Organic Nitrile / Pyrrolidone Derivatives - Requires High-Temperature Incineration with Flue Gas Scrubbing." Never allow this waste to be classified under general "Non-Hazardous Organic Solid" codes, as standard landfilling violates EPA [4] containment principles for nitrogenous organics.

References

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazard Communication Standard (HCS) - 29 CFR 1910.1200 Source: U.S. Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Safe Handling and Disposal of Organic Nitriles and Solvents (NEPIS Archives) Source: Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL:[Link]

  • Toxics Release Inventory (TRI) Program Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Handling

Personal protective equipment for handling 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile

As a Senior Application Scientist, I approach the handling of functionalized lactams not just as a compliance exercise, but as a mechanistic system. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of functionalized lactams not just as a compliance exercise, but as a mechanistic system. 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile (CAS: 1017446-29-5) presents a unique dual-hazard profile. The molecule combines a highly polar pyrrolidone (lactam) core—which acts as a powerful permeation enhancer across the lipid bilayer of human skin—with a reactive nitrile group that carries acute toxicity risks upon systemic absorption.

To ensure absolute safety and operational continuity, this guide translates the chemical architecture of this compound into field-proven, self-validating handling and disposal protocols.

Mechanistic Hazard Profiling

Understanding the "why" behind the safety protocols requires analyzing the molecule's structural components:

  • The Nitrile Moiety (-C≡N): While aliphatic and cyclic nitriles are generally more stable than inorganic cyanides, they still pose significant acute toxicity hazards if inhaled as dust or absorbed. Nitriles undergo nucleophilic addition and can be hydrolyzed under strong acidic or basic conditions, potentially releasing hazardous byproducts ( [1]).

  • The Pyrrolidone Core: Similar to N-methyl-2-pyrrolidone (NMP), the lactam ring possesses a high dielectric constant and dipole moment. This makes it an excellent solvent for polar and non-polar compounds alike, but it also means it can rapidly carry dissolved toxins through standard glove materials and human skin.

Quantitative Hazard & PPE Matrix

Standard "gloves and goggles" routines are insufficient for functionalized nitriles. The physical state of the chemical (dry powder vs. solvated) drastically alters its permeation kinetics. Below is the quantitative breakdown of the required Personal Protective Equipment (PPE) based on material state and scale.

Parameter / Physical StateValue & SpecificationOperational Implication & PPE Requirement
Molecular Weight 152.19 g/mol (Fine Powder)High aerosolization risk. Respiratory protection is mandatory. Handle strictly within a Class II Fume Hood (80–100 fpm face velocity).
Dry Handling (Neat) >240 mins breakthroughStandard Protection: Nitrile gloves (>0.11mm thickness) are sufficient for weighing and transferring dry powder ( [2]).
Solvated Handling <60 mins breakthroughAdvanced Protection: When dissolved in polar aprotic solvents (e.g., DMSO, DMF), switch to multi-layer laminate gloves (e.g., Ansell Barrier or DuPont Tychem) to prevent rapid skin permeation ( [3]).
Dielectric Constant High polarity (Lactam core)Body Protection: Enhances skin absorption. Requires a tightly cuffed, flame-resistant lab coat to prevent accidental wrist exposure.

Self-Validating Operational Protocol

Every step in the laboratory must validate the success of the previous step. Follow this procedural methodology for the safe weighing, transfer, and solubilization of 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile.

Phase 1: Environmental & Equipment Validation
  • Airflow Verification: Before opening the chemical container, verify the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). Causality: This ensures that any aerosolized nitrile dust generated during cap removal cannot breach the sash plane and enter your breathing zone.

  • Static Mitigation: Wipe the analytical balance, spatulas, and weigh boats with an anti-static zero-ionizer. Causality: Fine organic powders hold static charges that cause erratic balance readings and sudden, uncontrolled powder aerosolization.

Phase 2: Material Transfer & Solubilization
  • Enclosed Weighing: Tare a conductive, anti-static weigh boat. Transfer the solid using a micro-spatula. Close the balance doors and wait 5 seconds for air currents to settle before recording the mass.

  • Solvent Addition: Transfer the weigh boat directly into the reaction vessel. Add the chosen solvent (e.g., DMSO, ethanol) slowly down the side of the glass. Causality: Nitriles possess a high dipole moment, making them highly soluble in polar aprotic solvents; adding solvent slowly prevents dust kick-up.

  • Reactivity Control: Do not expose the neat chemical to strong acids (e.g., H₂SO₄) or strong bases during initial solubilization. Causality: Under extreme pH conditions, the nitrile group will rapidly hydrolyze into a primary amide and then a carboxylic acid, an exothermic process that can compromise containment ( [4]).

Spill Response & Chemical Disposal Workflow

In the event of a breach, immediate and structured containment is required to prevent environmental accumulation and respiratory exposure.

  • Containment & Isolation: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 5-foot radius. Do not apply water to a dry powder spill, as this will spread the contamination and increase the surface area for off-gassing.

  • Absorption (If Solvated): Cover the liquid spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Neutralization (If Reacting): If the spill involves an accidental acid/base hydrolysis reaction, neutralize carefully with a weak base (sodium bicarbonate) or weak acid (citric acid) to halt the exothermic degradation before cleanup.

  • Mechanical Recovery: Use non-sparking tools to sweep the absorbed material or dry powder.

  • Disposal: Place all recovered material, including contaminated gloves and absorbent pads, into a sealed container clearly labeled as "Halogen-Free Organic Waste."

Process Visualization

The following workflow maps the critical path for safe handling, from pre-operation checks through to final disposal.

PPE_Workflow A Hood & PPE Check (Nitrile Gloves, Goggles) B Anti-Static Weighing (Enclosed Balance) A->B Verified C Solubilization (Polar Aprotic Solvent) B->C Transferred D Spill Event? B->D Accidental Drop F Halogen-Free Organic Waste C->F Post-Reaction D->C No E Dry Sweep & Containment D->E Yes E->F Disposed

Workflow for the safe handling, spill response, and disposal of functionalized pyrrolidines.

References

  • Nitrile (Chemistry) – Study Guide StudyGuides.com URL:[Link]

  • Carboxylic Acids and Nitriles | Organic Chemistry Fiveable URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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